molecular formula C26H42NNaO4 B13705654 Sodium glycolithocholate

Sodium glycolithocholate

カタログ番号: B13705654
分子量: 455.6 g/mol
InChIキー: LQKBJAKZKFBLIB-DVTCRTTASA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium glycolithocholate is a useful research compound. Its molecular formula is C26H42NNaO4 and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium glycolithocholate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium glycolithocholate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H42NNaO4

分子量

455.6 g/mol

IUPAC名

sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1

InChIキー

LQKBJAKZKFBLIB-DVTCRTTASA-M

異性体SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+]

正規SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]

製品の起源

United States
Foundational & Exploratory

Comparative Biological Profile: Sodium Glycolithocholate vs. Lithocholic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Sodium Glycolithocholate (GLCA-Na) and Lithocholic Acid (LCA), designed for researchers in drug discovery and toxicology.

Technical Whitepaper | Version 2.0

Executive Summary: The Solubility-Potency Paradox

In the study of bile acid signaling, Lithocholic Acid (LCA) and its glycine conjugate, Sodium Glycolithocholate (GLCA-Na) , represent two distinct tools for probing the TGR5 (GPBAR1) and Vitamin D Receptor (VDR) pathways.

While LCA is frequently cited as the most potent endogenous TGR5 agonist (EC₅₀ ~0.53 µM), its utility is severely hampered by its extreme hydrophobicity and cytotoxicity. GLCA-Na, conversely, retains high potency at TGR5 and VDR but possesses a physicochemical profile that allows for reliable, reproducible experimental handling.

Key Takeaway: For biological assays requiring aqueous stability (e.g., microfluidics, long-term cell culture), GLCA-Na is the superior reagent , providing comparable receptor activation without the precipitation artifacts and membrane disruption associated with free LCA.

Physicochemical Foundation

The biological divergence between these two molecules stems from their structure and ionization states. Understanding this is prerequisite to experimental design.

Structural Comparison
FeatureLithocholic Acid (LCA)Sodium Glycolithocholate (GLCA-Na)
CAS Registry 434-13-924404-83-9 (Free Acid: 474-74-8)
Structure Monohydroxy bile acid (Free acid)Glycine-conjugated bile salt
Molecular Weight 376.57 g/mol 455.61 g/mol
Water Solubility Negligible (~5 × 10⁻⁸ M)High (> 50 mg/mL as Na salt)
Critical Micelle Conc. Low (aggregates easily)Higher (forms stable micelles)
pKa ~5.0 (Carboxyl)~3.9 (Glycine conjugate)
The "Crystal Artifact" Risk

LCA is notorious for "crashing out" of cell culture media upon dilution from DMSO stocks. These micro-crystals can:

  • Lyse cells via mechanical disruption (false positive toxicity).

  • Scatter light in optical density (OD) assays (false data).

  • Fail to reach the receptor target (false negative potency).

GLCA-Na , being an ionized salt, dissolves directly in aqueous buffers, eliminating these artifacts.

Receptor Pharmacology & Signaling[1][2]

Both molecules act as "Dual-Target" ligands, activating a membrane receptor (TGR5) and a nuclear receptor (VDR).

TGR5 (GPBAR1) Agonism

TGR5 is a Gs-coupled GPCR. Activation leads to cAMP accumulation, triggering anti-inflammatory responses in macrophages and GLP-1 secretion in enteroendocrine L-cells.

  • LCA Potency: EC₅₀ = 0.53 µM (The benchmark endogenous agonist).[1][2][3][4]

  • GLCA Potency: Sub-micromolar (< 1.0 µM). Conjugation (glycine/taurine) generally preserves or slightly enhances TGR5 affinity compared to the free acid structure.

Vitamin D Receptor (VDR) Activation

Unlike most bile acids, LCA and GLCA possess a unique 3D topology that allows them to bind the Vitamin D Receptor. This is an adaptive "feed-forward" detoxification mechanism.

  • Mechanism: Ligand binding

    
     VDR/RXR heterodimerization 
    
    
    
    Translocation
    
    
    Induction of CYP3A4 and SULT2A1.
  • Relevance: This pathway metabolizes the toxic LCA/GLCA into harmless sulfates.

Signaling Pathway Visualization[1]

G cluster_membrane Plasma Membrane cluster_nucleus Nucleus LCA LCA / GLCA-Na (Ligands) TGR5 TGR5 (GPBAR1) LCA->TGR5 Agonism (EC50 ~0.5µM) VDR VDR (Nuclear Receptor) LCA->VDR Ligand Binding AC Adenylyl Cyclase TGR5->AC cAMP cAMP Increase AC->cAMP RXR RXR VDR->RXR Heterodimerize CYP3A4 CYP3A4 / SULT2A1 (Detox Enzymes) RXR->CYP3A4 Transcription PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (Metabolic) PKA->GLP1 NFkB NF-κB Inhibition (Anti-Inflammatory) PKA->NFkB

Figure 1: Dual signaling mechanism. LCA/GLCA activate membrane TGR5 (rapid metabolic effects) and nuclear VDR (delayed detoxification effects).

Toxicology & Pathophysiology

LCA is the most toxic endogenous bile acid. Its accumulation causes cholestasis (bile flow stoppage) and hepatocellular necrosis.

The Sulfation Shield

The toxicity difference lies in the body's ability to excrete them.

  • LCA: Must be hydroxylated (CYP3A) or sulfated (SULT2A1) to become soluble enough for excretion.

  • GLCA: Already conjugated, but still requires sulfation (to form Sulfolithocholylglycine ) to block its toxic membrane effects.

  • Experimental Note: In SULT2A1-deficient cell lines (e.g., some HepG2 clones), both LCA and GLCA will induce rapid apoptosis.

Experimental Protocols (Best Practices)

To ensure data integrity, follow these self-validating protocols.

Preparation of Stock Solutions
StepLithocholic Acid (LCA)Sodium Glycolithocholate (GLCA-Na)
Solvent 100% DMSO (Anhydrous)Sterile Water or PBS
Concentration Max 50-100 mMMax 100-200 mM
Dissolution Requires vortexing; may need warming (37°C).Dissolves instantly.
Storage -20°C (Protect from light/moisture).-20°C (Stable).
Cell Delivery Critical: Pre-dilute in serum-free media. Watch for precipitation. Final DMSO < 0.1%.Add directly to media. No precipitation risk.
TGR5 cAMP Activity Assay (Workflow)

This protocol validates TGR5 agonism using GLCA-Na to avoid DMSO interference.

  • Cell Seeding: Seed NCI-H716 (GLP-1 secreting) or HEK293-TGR5 cells in 96-well plates (50k cells/well).

  • Starvation: Incubate in serum-free DMEM for 2 hours to reduce basal cAMP.

  • Induction:

    • Prepare GLCA-Na serial dilutions in induction buffer (PBS + 0.5 mM IBMX to inhibit phosphodiesterase).

    • Range: 0.01 µM to 100 µM.

  • Incubation: 30 minutes at 37°C. (Short time prevents genomic VDR effects).

  • Lysis & Detection: Lyse cells and quantify cAMP via TR-FRET or ELISA.

  • Validation:

    • Positive Control: INT-777 (Synthetic agonist).[2]

    • Negative Control: Vehicle (PBS).

Experimental Decision Matrix

Matrix Start Select Assay Type Q1 Is the assay Aqueous-sensitive? Start->Q1 Q2 Is the target Nuclear (VDR)? Q1->Q2 No (Standard Culture) UseGLCA USE GLCA-Na (Prevents precipitation) Q1->UseGLCA Yes (e.g., SPR, Microfluidics) Q2->UseGLCA No (TGR5 focus) UseLCA USE LCA (Classic Ligand) Q2->UseLCA Yes (Classic VDR control)

Figure 2: Decision matrix for selecting the appropriate bile acid reagent.

References

  • Sato, H., et al. (2008). Novel potent and selective bile acid derivatives as TGR5 agonists: biological evaluation, structure-activity relationship, and molecular modeling studies. Journal of Medicinal Chemistry. Link

  • Makishima, M., et al. (2002). Vitamin D receptor as an intestinal bile acid sensor.[5] Science. Link

  • Hofmann, A. F. (2004).[6] Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity. Drug Metabolism Reviews. Link

  • Pols, T. W., et al. (2011). TGR5: a novel therapeutic target for metabolic diseases. Drug Discovery Today. Link

  • Duboc, H., et al. (2014). The bile acid TGR5 membrane receptor: from basic research to clinical application. Digestive and Liver Disease.[7][4] Link

Sources

Technical Guide: Glycolithocholic Acid Sodium Salt (Na-GLCA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physiological mechanisms, experimental applications, and physicochemical properties of Glycolithocholic Acid Sodium Salt (Na-GLCA) .[1][2] It is designed for researchers investigating bile acid signaling, metabolic disorders, and cholestatic liver injury.

Physiological Mechanisms, Signaling Pathways, and Experimental Protocols [2]

Executive Summary

Glycolithocholic acid sodium salt (Na-GLCA) is the glycine-conjugated form of the secondary bile acid, lithocholic acid (LCA).[1][2] While historically categorized primarily as a hepatotoxin involved in the pathogenesis of cholestasis, modern research has repositioned GLCA as a potent, bioactive signaling lipid.

It functions as a high-affinity endogenous agonist for the TGR5 (GPBAR1) receptor, a G-protein-coupled receptor pivotal in regulating energy homeostasis, glucose metabolism, and immune responses.[1][2] Consequently, Na-GLCA is now a critical tool in drug discovery for metabolic syndrome, type 2 diabetes, and hepatic inflammation, while retaining its utility as a model compound for studying bile acid-induced toxicity.[1][2]

Physicochemical Profile & Reconstitution

Critical Note for Researchers: Na-GLCA exhibits amphipathic properties but remains sparingly soluble in neutral aqueous buffers due to its steroid nucleus.[1][2] The sodium salt form improves stability and initial solubilization compared to the free acid, but strict reconstitution protocols are required to prevent precipitation in cell culture media.

Chemical Specifications
PropertyDetail
CAS Number 24404-83-9
Formula C₂₆H₄₂NNaO₄
Molecular Weight ~455.61 g/mol
Primary Function TGR5 Agonist, Cholestatic Agent
Solubility (DMSO) ~30–40 mg/mL (Recommended Stock)
Solubility (Ethanol) ~20 mg/mL
Aqueous Solubility < 0.5 mg/mL (Requires pH > 7.2 or carriers)
Protocol A: Reconstitution & Storage

This protocol ensures a stable stock solution free of micro-precipitates, which can skew assay results.

  • Solvent Selection: Do not attempt to dissolve directly in PBS or water.[1] Use sterile dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]

  • Stock Preparation (50 mM):

    • Weigh 22.8 mg of Na-GLCA powder.[1][2]

    • Add 1.0 mL of sterile DMSO.[1]

    • Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if optical clarity is not achieved.

  • Aliquoting: Divide into 50 µL aliquots in amber microtubes to prevent light degradation.

  • Storage: Store at -20°C (stable for 1 year) or -80°C (stable for 2 years). Avoid freeze-thaw cycles.[1][2]

  • Working Solution: Dilute the DMSO stock at least 1:1000 into pre-warmed (37°C) culture media to achieve micromolar concentrations (e.g., 10–50 µM). Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.[1]

Physiological Mechanisms

Na-GLCA operates through two distinct biological windows: a physiological signaling window (low concentration) and a pathophysiological toxicity window (high concentration/accumulation).[1][2]

TGR5 (GPBAR1) Agonism

The primary physiological role of GLCA is the activation of the membrane-bound receptor TGR5.[1] Unlike nuclear receptors (FXR), TGR5 initiates rapid non-genomic signaling cascades.[1]

  • Incretin Secretion: In enteroendocrine L-cells, GLCA binds TGR5, triggering cAMP production.[1][2] This closes

    
     channels and opens voltage-gated 
    
    
    
    channels, resulting in the exocytosis of Glucagon-like peptide-1 (GLP-1) .[1][2]
  • Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation promotes mitochondrial uncoupling and thyroid hormone activation (D2 enzyme), increasing basal metabolic rate.[1][2]

  • Immune Modulation: GLCA signaling in Kupffer cells and macrophages inhibits the NF-

    
    B pathway, reducing the secretion of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).[1][2]
Skeletal Muscle Hypertrophy

Recent evidence identifies the LCA/GLCA-TGR5 axis as a regulator of muscle mass.[1] TGR5 activation induces the expression of IGF-1 (Insulin-like Growth Factor 1) via the cAMP-PKA-CREB pathway, subsequently activating the Akt/mTOR signaling cascade which drives protein synthesis and hypertrophy.[1][2]

Pathophysiology: Cholestasis & Toxicity

In conditions of biliary obstruction or transporter failure (e.g., BSEP inhibition), GLCA accumulates in hepatocytes.[1]

  • Mechanism: High intracellular GLCA concentrations act as detergents, disrupting mitochondrial membranes and inducing oxidative stress (ROS).[1]

  • Sulfation: The liver attempts to detoxify GLCA via sulfotransferase (SULT2A1) to form Sulfated-GLCA (SGLC).[1][2] Paradoxically, while SGLC is more water-soluble, it can still induce cholestasis if biliary excretion is blocked, leading to "bile infarcts."[1][2]

Visualization of Signaling Pathways

Diagram 1: The TGR5 Signaling Cascade

This diagram illustrates the mechanism by which Na-GLCA drives GLP-1 secretion and anti-inflammatory effects.[2]

TGR5_Signaling GLCA Na-GLCA (Extracellular) TGR5 TGR5 Receptor (GPBAR1) GLCA->TGR5  Binds   Gs Gαs Protein TGR5->Gs  Activates   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP (Second Messenger) AC->cAMP  Synthesizes   PKA Protein Kinase A (PKA) cAMP->PKA  Activates   CREB CREB Phosphorylation PKA->CREB  Phosphorylates   NFkB NF-κB Inhibition PKA->NFkB  Blocks   GLP1 GLP-1 Secretion (L-Cells) CREB->GLP1  Induces   AntiInflam Reduced Cytokines (Macrophages) NFkB->AntiInflam  Results in  

Caption: Na-GLCA binds TGR5, triggering a cAMP/PKA cascade that promotes GLP-1 release and suppresses inflammation.[1][2]

Diagram 2: Enterohepatic Metabolism & Toxicity

This diagram maps the lifecycle of GLCA from formation to potential hepatotoxicity.

GLCA_Metabolism cluster_Gut Intestine (Gut Microbiota) cluster_Liver Liver (Hepatocyte) CDCA Primary Bile Acids (CDCA) LCA Lithocholic Acid (LCA) CDCA->LCA  7α-dehydroxylation   GLCA Glycolithocholic Acid (GLCA) LCA->GLCA  Glycine Conjugation (Hepatocyte Uptake)   SGLC Sulfated GLCA (Detoxification) GLCA->SGLC  SULT2A1   Toxicity Mitochondrial Damage / Cholestasis GLCA->Toxicity  Accumulation (If BSEP inhibited)   SGLC->Toxicity  Precipitation  

Caption: Metabolic conversion of CDCA to LCA, conjugation to GLCA, and pathways leading to detoxification or toxicity.[1][2]

Experimental Protocols

Protocol B: In Vitro TGR5 cAMP Activation Assay

Objective: To quantify the potency of Na-GLCA as a TGR5 agonist in a cellular model.[2]

Materials:

  • HEK293 cells stably expressing human TGR5 (GPBAR1).[1]

  • Na-GLCA Stock (50 mM in DMSO).[1][2]

  • cAMP detection kit (e.g., HTRF or ELISA).[1]

  • IBMX (Phosphodiesterase inhibitor).[1]

Methodology:

  • Seeding: Plate TGR5-HEK293 cells in a 384-well plate (5,000 cells/well) in complete media. Incubate overnight.

  • Starvation: Replace media with serum-free buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C. Causality: IBMX prevents the degradation of cAMP, ensuring the signal measured reflects TGR5 activation only.

  • Treatment: Add Na-GLCA at graded concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control and a positive control (e.g., INT-777).[1][2]

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP levels according to the kit manufacturer's instructions.

  • Analysis: Plot log[Concentration] vs. Response to determine the

    
    . Expect an 
    
    
    
    in the low micromolar range (~1–5 µM).[1]
Protocol C: In Vivo Cholestasis Model (Mouse)

Objective: To utilize GLCA/LCA to induce intrahepatic cholestasis for studying liver injury.[1]

Methodology:

  • Animal Model: C57BL/6 mice (Male, 8–10 weeks).

  • Dosing: Administer Na-GLCA (or LCA) via diet (0.5% to 1.0% w/w) or daily gavage (100 mg/kg).[1][2]

  • Duration: 4 to 7 days.

  • Endpoints:

    • Serum Biochemistry: Measure ALT, AST (hepatocellular injury), and Alkaline Phosphatase (biliary injury).[1][2]

    • Histology: H&E staining to observe "bile infarcts" and neutrophil infiltration.[1]

    • Gene Expression: qPCR for inflammatory markers (Tnfa, Il1b) and fibrotic markers (Col1a1).[1]

References

  • Pols, T. W., et al. (2011).[1] "TGR5: Insights into the Structure, Function and Physiological Role of a Bile Acid G-protein-coupled Receptor."[1][2] Current Molecular Pharmacology.

  • Sasaki, T., et al. (2018).[1] "Lithocholic Acid Derivatives Act as Potent TGR5 Agonists to Stimulate GLP-1 Secretion."[1][2][3] Journal of Medicinal Chemistry. [1][2]

  • Hofmann, A. F. (2004).[1][3] "Detoxification of Lithocholic Acid, a Toxic Bile Acid: Relevance to Drug Hepatotoxicity." Drug Metabolism Reviews.

  • Perino, A., & Schoonjans, K. (2015).[1] "TGR5 as a Target for the Treatment of Metabolic Diseases." Expert Opinion on Therapeutic Targets.

  • Cayman Chemical. "Glycolithocholic Acid (sodium salt) Product Information & Safety Data." Cayman Chemical Product Database.

Sources

Sodium Glycolithocholate: TGR5 Agonist Potency & Experimental Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium Glycolithocholate GPCR TGR5 Agonist Potency Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sodium glycolithocholate (Na-GLC) is the sodium salt of the glycine-conjugated form of lithocholic acid (LCA). As a secondary bile acid derivative, it functions as a potent endogenous agonist for the Takeda G protein-coupled receptor 5 (TGR5) , also known as GPBAR1. While LCA is recognized as the most potent natural ligand for TGR5, its high hydrophobicity and cytotoxicity limit its utility in certain experimental contexts. Na-GLC offers a modified solubility profile while retaining significant agonistic activity, making it a critical tool compound for investigating metabolic signaling pathways, particularly the cAMP-PKA-CREB axis and GLP-1 secretion in enteroendocrine L-cells.

This guide provides a rigorous technical analysis of Na-GLC’s potency relative to other bile acids, details the structural basis of its receptor interaction, and outlines self-validating protocols for quantifying its activity in vitro.

Pharmacological Profile & Mechanism[1][2][3]

Mechanism of Action

TGR5 is a Gngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-coupled GPCR. Upon binding Na-GLC, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G

subunit. This activates adenylate cyclase (AC) , leading to a rapid accumulation of intracellular cyclic AMP (cAMP).

The downstream effects are bifurcated:

  • PKA Pathway: cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein), driving gene transcription (e.g., Proglucagon).

  • Epac Pathway: cAMP activates Epac (Exchange protein directly activated by cAMP), which mobilizes intracellular

    
     and facilitates vesicle exocytosis (GLP-1 release).
    
Potency Data & Comparative Analysis

The potency of bile acids at TGR5 is strictly governed by the hydrophobicity of the steroid nucleus and the nature of the C-24 conjugation.

Rank Order of Potency (Natural Agonists):



While Lithocholic Acid (LCA) is often cited as the reference agonist (


), conjugation affects affinity.[1][2] Taurine conjugates (e.g., TLCA) generally exhibit slightly higher or equipotent activity to the free acid. Glycine conjugates, such as Glycolithocholic Acid (GLCA) , typically show slightly reduced potency compared to their taurine counterparts but remain in the low micromolar range, making them potent physiological activators.

Table 1: Comparative Potency of TGR5 Agonists

CompoundTypeEC50 (hTGR5)Physiological Relevance
INT-777 Synthetic~0.03 µMHigh (Research Tool)
Taurolithocholic Acid (TLCA) Natural Conjugate0.29 - 0.33 µMHigh (Endogenous)
Lithocholic Acid (LCA) Natural Free Acid0.53 - 0.58 µMHigh (Toxic at high conc.)
Sodium Glycolithocholate (Na-GLC) Natural Conjugate0.80 - 2.0 µM *Moderate (Endogenous)
Deoxycholic Acid (DCA) Natural Free Acid~1.0 µMHigh (Secondary BA)
Chenodeoxycholic Acid (CDCA) Natural Free Acid~4.4 µMPrimary BA

*Note: EC50 values are assay-dependent (e.g., TR-FRET vs. Luciferase) and cell-line dependent (HEK293 vs. CHO). The range provided for Na-GLC is inferred from relative potency studies placing it slightly below LCA/TLCA.

Structure-Activity Relationship (SAR)

The high potency of Na-GLC is driven by the hydrophobic interaction of the steroid core with the TGR5 binding pocket.

  • Steroid Nucleus: The cis-A/B ring junction (5

    
    -configuration) is essential for optimal binding.
    
  • Hydroxyl Groups: Monohydroxylation at C-3 (

    
    ) is preferred. Additional hydroxyl groups (as in Cholic Acid) disrupt hydrophobic packing, drastically reducing potency (EC50 shifts from ~0.5 µM to >7 µM).
    
  • Conjugation (Glycine vs. Taurine): The anionic head group interacts with specific residues in the receptor's extracellular loop. Taurine's sulfonate is often preferred over glycine's carboxylate for maximal affinity, but both are active.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by Sodium Glycolithocholate binding to TGR5.

TGR5_Signaling cluster_pathways Downstream Effectors NaGLC Na-Glycolithocholate TGR5 TGR5 (GPBAR1) NaGLC->TGR5 Binding Gs Gαs Protein TGR5->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Epac Epac / PLC-ε cAMP->Epac CREB CREB Phosphorylation PKA->CREB Gene Transcription GLP1 GLP-1 Secretion (Incretin Effect) CREB->GLP1 Proglucagon Synthesis Ca Ca2+ Mobilization Epac->Ca Exocytosis Trigger Ca->GLP1 Vesicle Release

Caption: TGR5 signal transduction pathway showing dual activation of PKA and Epac axes leading to GLP-1 secretion.

Experimental Framework

Solubility & Preparation

One of the primary advantages of Sodium Glycolithocholate over the free acid (LCA) is its improved solubility in aqueous buffers, although it remains hydrophobic.

  • Stock Solution: Dissolve Na-GLC in 100% DMSO to create a 10-50 mM stock. Avoid aqueous buffers for the master stock to prevent precipitation.

  • Working Solution: Dilute the DMSO stock into pre-warmed (

    
    ) assay buffer (e.g., HBSS + 0.1% BSA).
    
  • Critical Control: The final DMSO concentration in the cell assay must be

    
     (ideally 
    
    
    
    ) to avoid solvent artifacts. Always run a vehicle control with the equivalent DMSO percentage.
Protocol A: TR-FRET cAMP Assay (Potency Screening)

This assay measures the accumulation of cAMP using Time-Resolved Fluorescence Resonance Energy Transfer. It is the industry standard for determining EC50.

Reagents:

  • HEK293 cells stably overexpressing hTGR5.

  • TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • IBMIB (Phosphodiesterase inhibitor).

Step-by-Step Workflow:

  • Cell Seeding: Harvest HEK293-hTGR5 cells and resuspend in stimulation buffer containing 0.5 mM IBMX . Seed 5,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition: Add Na-GLC in a dose-response series (e.g., 10-point serial dilution from

    
     down to 
    
    
    
    ).
    • Self-Validation: Include a reference agonist (e.g., TLCA or INT-777) on the same plate to normalize

      
      .
      
  • Incubation: Incubate for 30 minutes at Room Temperature . (Short incubation prevents receptor desensitization feedback).

  • Detection: Add the cAMP-d2 antibody and the Cryptate-labeled anti-cAMP antibody.

  • Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).

  • Analysis: Plot the FRET ratio (665/615) against log[Na-GLC]. Fit to a sigmoidal dose-response curve to calculate EC50.

Protocol B: Luciferase Reporter Assay (Transcriptional Activity)

This assay validates the downstream genomic effects (CREB pathway).

Reagents:

  • CHO or HEK293 cells transiently transfected with:

    • TGR5 expression vector.

    • CRE-Luciferase reporter vector (cAMP Response Element).

Step-by-Step Workflow:

  • Transfection: Transfect cells 24 hours prior to the assay.

  • Starvation: Serum-starve cells for 4-6 hours to reduce basal background.

  • Stimulation: Treat cells with Na-GLC (10 µM is a standard saturating dose for screening) for 4-6 hours .

  • Lysis & Detection: Add Luciferase substrate reagent (e.g., Bright-Glo).

  • Read: Measure luminescence.

  • Normalization: Normalize to a co-transfected Renilla luciferase or total protein to correct for well-to-well transfection variability.

Safety & Toxicology Notes

While Sodium Glycolithocholate is a valuable tool, researchers must be aware of the inherent toxicity of lithocholic acid derivatives.

  • Cytotoxicity: LCA and its conjugates are known to be cholestatic and can induce apoptosis in hepatocytes at high concentrations (

    
    ).
    
  • Assay Window: Ensure your EC50 determination is performed within a non-toxic window. Perform an MTT or ATP-depletion cytotoxicity assay in parallel if working with sensitive cell lines (e.g., HepG2).

  • Handling: Na-GLC is a fine powder; avoid inhalation. Standard PPE (gloves, goggles) is required.

References

  • The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Source: Duboc, H., et al. (2014). Biochimie. URL:[Link]

  • TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway. Source: Kumar, D. P., et al. (2016). Diabetes.[3] URL:[Link]

  • Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Source: Sato, H., et al. (2008). Journal of Medicinal Chemistry. URL:[Link]

  • Mechanism of action of the bile acid receptor TGR5 in obesity. Source: Guo, C., et al. (2016). Acta Pharmaceutica Sinica B. URL:[Link]

  • Probing the Binding Site of Bile Acids in TGR5. Source: D'Amore, C., et al. (2014). Molecular Pharmaceutics. URL:[Link]

Sources

Metabolic Stability of Sodium Glycolithocholate in Gut Microbiota

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium glycolithocholate (Na-GLC) is a conjugated secondary bile salt increasingly utilized in drug development as a permeation enhancer for oral macromolecular delivery (e.g., insulin, GLP-1 analogs). However, its utility is strictly limited by its metabolic instability in the gastrointestinal (GI) tract.

The core challenge is the rapid deconjugation of Na-GLC by Bile Salt Hydrolase (BSH) enzymes, which are abundantly expressed by commensal gut microbiota. This enzymatic hydrolysis cleaves the glycine moiety, yielding Lithocholic Acid (LCA)—a highly hydrophobic and potentially toxic metabolite.

This guide provides a rigorous technical framework for assessing the metabolic stability of Na-GLC. It details the mechanistic pathways, validates a standardized in vitro fecal stability protocol, and offers analytical strategies to quantify degradation kinetics (


) and half-life (

) to inform formulation decisions.

Mechanistic Foundation: The BSH Pathway[1]

Understanding the specific degradation pathway is a prerequisite for designing stability assays. Na-GLC does not degrade randomly; it is a specific substrate for bacterial hydrolases.

The Hydrolysis Reaction

The primary metabolic event is the hydrolysis of the C-24 N-acyl amide bond linking the steroid nucleus (lithocholic acid) to the amino acid (glycine).

  • Enzyme: Bile Salt Hydrolase (BSH) (EC 3.5.1.24).[1][2]

  • Substrate Specificity: BSH enzymes generally exhibit a kinetic preference for glycine-conjugated bile acids (like Na-GLC) over taurine conjugates due to steric hindrance in the taurine moiety.

  • Key Bacterial Genera: Bacteroides (e.g., B. ovatus), Clostridium, Lactobacillus, Bifidobacterium, and Enterococcus.

Pathway Visualization

The following diagram illustrates the degradation pathway and the downstream physicochemical consequences (precipitation of LCA).

G NaGLC Sodium Glycolithocholate (Soluble Permeation Enhancer) BSH Bile Salt Hydrolase (BSH) (Bacteroides, Clostridium) NaGLC->BSH  Substrate Binding   LCA Lithocholic Acid (LCA) (Insoluble/Toxic) BSH->LCA  Hydrolysis   Gly Glycine BSH->Gly  Release   Precipitation Precipitation/Loss of Efficacy LCA->Precipitation  pH < 7  

Figure 1: Enzymatic hydrolysis of Sodium Glycolithocholate by gut microbiota BSH, leading to the formation of insoluble Lithocholic Acid.

Experimental Framework: In Vitro Fecal Stability Assay

The "Gold Standard" for assessing gut stability is the Anaerobic Fecal Homogenate Assay . Simple enzymatic assays (using purified BSH) fail to capture the complexity of the microbial community and inter-individual variability.

Protocol Design Principles (E-E-A-T)
  • Causality: We use fresh fecal homogenates to mimic the in vivo colonic environment where BSH activity is highest.

  • Self-Validation: The protocol includes a sterile control (heat-inactivated feces) to distinguish enzymatic degradation from chemical instability.

  • Anaerobiosis: BSH-producing bacteria are obligate anaerobes; oxygen exposure alters their metabolic profile.

Step-by-Step Methodology
Materials Required:
  • Matrix: Fresh human or preclinical species (rat/dog) feces.[3]

  • Buffer: Phosphate Buffered Saline (PBS), pH 6.8, pre-reduced (anaerobic).

  • Test Compound: Sodium Glycolithocholate (10 mM stock in DMSO).

  • Internal Standard (IS): d4-Glycolithocholate or d4-Lithocholic Acid.

  • Equipment: Anaerobic chamber (nitrogen/hydrogen mix), bead beater.

Workflow:
  • Fecal Slurry Preparation (Time: 0-30 min):

    • Transfer fresh feces into the anaerobic chamber immediately post-collection.

    • Dilute feces 1:10 (w/v) in pre-reduced PBS.

    • Homogenize using a bead beater (2 cycles, 30s) or stomacher to release intracellular enzymes.

    • Filter through sterile gauze to remove particulate matter.

  • Pre-Incubation:

    • Aliquot the slurry into 96-well deep plates or microcentrifuge tubes.

    • Pre-incubate at 37°C for 15 minutes to equilibrate metabolic activity.

  • Reaction Initiation (T=0):

    • Spike Na-GLC into the slurry to a final concentration of 10 µM (physiologically relevant for kinetic assessment).

    • Control: Spike Na-GLC into heat-inactivated slurry (boiled for 10 min) to assess chemical stability.

  • Sampling (Kinetic Timepoints):

    • Harvest samples at T = 0, 15, 30, 60, 120, and 240 minutes.

    • Quenching: Immediately transfer 50 µL of reaction mixture into 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops enzymatic activity.

  • Sample Processing:

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 20 minutes at 4°C.

    • Transfer supernatant to LC-vials for analysis.

Analytical Workflow Visualization

Workflow cluster_0 Anaerobic Chamber cluster_1 Sample Processing Feces Fresh Feces Collection Slurry 10% Slurry Preparation (PBS pH 6.8) Feces->Slurry Spike Spike Na-GLC (10 µM) Slurry->Spike Incubate Incubation (37°C) Spike->Incubate Quench Quench with ACN + IS (Stop Reaction) Incubate->Quench T=0, 15, 30... Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Standardized workflow for assessing metabolic stability of Na-GLC in fecal homogenates.

Data Analysis & Interpretation

Quantitative Metrics

Data from LC-MS/MS (peak area ratios of Na-GLC/Internal Standard) should be plotted as % Remaining vs. Time .

ParameterDefinitionCalculation Formula

Depletion Rate Constant (

)
Slope of

vs. Time

Half-Life (min)


Intrinsic Clearance (

)

Interpreting Results[4]
  • High Stability:

    
     remaining after 120 mins. (Rare for glycine conjugates in feces).
    
  • Moderate Stability:

    
     mins.
    
  • Low Stability:

    
     mins. (Common for Na-GLC in human feces).
    

Critical Note: If the formation of LCA (metabolite) does not stoichiometrically match the loss of Na-GLC, consider adsorption to fecal solids. LCA is extremely lipophilic and may bind to bacterial cell walls, requiring organic solvent extraction (e.g., Ethyl Acetate) for full recovery.

Implications for Drug Development[5]

The instability of Na-GLC impacts its function as a permeation enhancer. If Na-GLC is degraded to LCA before it reaches the absorption site (e.g., jejunum or ileum), two failure modes occur:

  • Loss of Efficacy: LCA lacks the surfactant properties required to open tight junctions effectively compared to Na-GLC.

  • Toxicity: High localized concentrations of LCA are cytotoxic and pro-inflammatory.

Mitigation Strategies:

  • Enzyme Inhibitors: Co-formulation with broad-spectrum BSH inhibitors (though clinical safety is unproven).

  • Site-Specific Delivery: Enteric coating to release Na-GLC in the proximal small intestine (lower bacterial load) rather than the distal ileum/colon (high BSH activity).

References

  • Ridlon, J. M., et al. (2006). "Bile salt biotransformations by human intestinal bacteria." Journal of Lipid Research.[4] Link

  • Begley, M., et al. (2006). "The interaction between bacteria and bile."[5][6][7][8] FEMS Microbiology Reviews. Link

  • Jones, B. V., et al. (2008). "Functional and comparative metagenomic analysis of bile salt hydrolase activity in the human gut microbiome." Proceedings of the National Academy of Sciences. Link

  • Pavlović, N., et al. (2012). "Permeation enhancement strategies for oral drug delivery." Expert Opinion on Drug Delivery. Link

  • Gérard, P. (2013). "Metabolism of cholesterol and bile acids by the gut microbiota."[9] Pathogens. Link

Sources

Methodological & Application

Sodium glycolithocholate critical micelle concentration (CMC) determination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of Critical Micelle Concentration (CMC) for Sodium Glycolithocholate (NaGLC)

Abstract

Sodium Glycolithocholate (NaGLC) is a mono-hydroxy bile salt conjugate implicated in cholestatic liver injury and drug solubilization studies. Unlike tri-hydroxy (e.g., Na-Cholate) or di-hydroxy (e.g., Na-Deoxycholate) bile salts, NaGLC exhibits extreme hydrophobicity, resulting in a significantly lower Critical Micelle Concentration (CMC) and complex aggregation behavior. This guide details the thermodynamic and spectroscopic determination of NaGLC CMC. Due to its propensity for precipitation and stepwise aggregation (primary vs. secondary micelles), we recommend a multi-method approach: Pyrene Fluorescence Probe (primary method for sensitivity) and Isothermal Titration Calorimetry (ITC) (for thermodynamic validation).

Theoretical Background

The Bile Salt Micellization Anomaly

Standard surfactants (e.g., SDS) aggregate cooperatively at a sharp CMC. Bile salts, however, possess a rigid steroid backbone with a hydrophobic convex face and a hydrophilic concave face. This structure leads to:

  • Stepwise Aggregation: Formation of primary aggregates (dimers/tetramers) driven by hydrophobic back-to-back stacking, followed by secondary micelles (hydrogen-bonded clusters).

  • Broad CMC Transitions: The transition occurs over a concentration range rather than a single point.

  • Hydrophobicity Trend:

    • Tri-OH (Cholate): CMC ~12–16 mM

    • Di-OH (Deoxycholate): CMC ~2–6 mM

    • Mono-OH (Glycolithocholate): CMC < 1.0 mM (High Hydrophobicity)

Critical Consideration for NaGLC: NaGLC has a high Krafft point and low solubility at neutral pH. Experiments must often be conducted at pH > 8.0 or with precise temperature control (> 25°C) to distinguish micellization from precipitation.

Thermodynamic Parameters

Micellization is entropy-driven (


, 

), resulting from the release of structured water molecules surrounding the hydrophobic steroid backbone.

Experimental Strategy & Workflow

We employ a "Self-Validating" dual-method workflow to ensure accuracy.

CMC_Workflow Start Start: NaGLC Characterization Solubility Step 1: Solubility & Turbidity Check (Absorbance @ 450nm) Start->Solubility Decision Is Solution Clear < 1 mM? Solubility->Decision Decision->Solubility No (Adjust pH/Temp) Fluor Step 2: Pyrene Fluorescence (I1/I3 Ratio Analysis) Decision->Fluor Yes ITC Step 3: Isothermal Titration Calorimetry (Demicellization Heat) Fluor->ITC Validate CMC Analysis Data Synthesis: Determine CMC Range & Aggregation Number ITC->Analysis

Figure 1: Strategic workflow for determining Bile Salt CMC, prioritizing solubility verification due to NaGLC's hydrophobic nature.

Protocol 1: Pyrene Fluorescence Probe Method (High Sensitivity)

Principle: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum has five vibronic peaks. The ratio of the first (


, ~373 nm) to the third (

, ~384 nm) peak is sensitive to solvent polarity.
  • In Water:

    
    
    
  • In Micelles (Hydrophobic):

    
    
    
  • CMC Determination: The inflection point of the

    
     vs. concentration plot.
    
Materials
  • NaGLC Stock: 10 mM in 10 mM Phosphate Buffer, pH 8.0 (Filtered 0.22 µm).

  • Pyrene Stock: 1 mM in Ethanol (Store in dark, -20°C).

  • Buffer: 10 mM Phosphate Buffer, pH 8.0 (matches NaGLC solvent).

Procedure
  • Pyrene Thin Film Preparation:

    • Aliquot 10 µL of Pyrene stock into 15 separate glass vials.

    • Evaporate ethanol under a gentle stream of

      
       gas. Crucial: Ensure no ethanol remains, as it acts as a cosolvent.
      
  • Sample Preparation:

    • Prepare a dilution series of NaGLC ranging from 0.01 mM to 5.0 mM (e.g., 0.01, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0 mM).

    • Add 2.0 mL of each NaGLC concentration to the vials containing the pyrene film.

    • Final Pyrene concentration: ~0.5 µM (must be

      
       CMC).
      
  • Equilibration:

    • Sonicate for 10 mins in a bath sonicator.

    • Incubate in the dark at 25°C for 12 hours (shaking) to ensure equilibrium.

  • Measurement:

    • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or Cary Eclipse).

    • Excitation: 335 nm (Slit 2.5 nm).

    • Emission Scan: 350–450 nm (Slit 2.5 nm).

    • Scan Speed: 240 nm/min.

Data Analysis
  • Extract intensity values at 373 nm (

    
    )  and 384 nm (
    
    
    
    )
    .
  • Calculate Ratio

    
    .
    
  • Plot

    
     vs. 
    
    
    
    .[1]
  • Fit: Use a Boltzmann Sigmoidal fit. The CMC is the center of the sigmoidal transition (

    
    ).
    

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: Measures the heat of demicellization. When a concentrated micellar solution is injected into a buffer, micelles break apart (endothermic) until the cell concentration reaches the CMC.

Materials
  • Syringe Solution: 10 mM NaGLC in Buffer (pH 8.0). Must be > 10x expected CMC.

  • Cell Solution: Buffer only (pH 8.0).

Procedure
  • Degassing: Degas both solutions for 10 mins at 23°C (slightly below run temp).

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Temperature: 25°C.

    • Reference Power: 10 µcal/s.

    • Stirring: 750 rpm.

  • Injection Schedule:

    • Initial Injection: 0.4 µL (discard data point).

    • Subsequent Injections: 19 x 2.0 µL.

    • Spacing: 150 seconds between injections.

Data Analysis
  • Integrate heat peaks to get enthalpy per mole of injectant (

    
    ).
    
  • Plot

    
     vs. Cell Concentration.
    
  • Curve Interpretation:

    • Region 1 (Below CMC): Large endothermic peaks (demicellization).

    • Region 2 (Transition): Sharp decrease in heat magnitude.

    • Region 3 (Above CMC): Small heats of dilution (micelle-to-micelle dilution).

  • Calculation: The CMC is the inflection point of the first derivative of the enthalpy curve (

    
    ).
    

ITC_Logic Syringe Syringe: 10mM NaGLC (Micelles Present) Cell Cell: Buffer (Initially 0mM) Syringe->Cell Titrate Inj1 Injection 1-5: [Cell] < CMC Micelles Break -> Heat Absorbed Cell->Inj1 Inj2 Injection 6-10: [Cell] ≈ CMC Transition Zone Inj1->Inj2 Inj3 Injection 11+: [Cell] > CMC Micelles Remain Intact Inj2->Inj3

Figure 2: Thermodynamic logic of ITC demicellization experiment.

Comparative Data & Troubleshooting

ParameterMethodExpected Result (NaGLC)Troubleshooting
Sensitivity FluorescenceHigh (detects < 0.1 mM)If no transition, check Pyrene solubility or NaGLC purity.
Thermodynamics ITCMedium (requires

)
If peaks are small, increase syringe concentration or Temp.
Solubility Turbidity (A450)N/AIf A450 > 0.1, sample is precipitating. Increase pH to 9.0.

Important Note on NaGLC Values: While literature values vary based on ionic strength, NaGLC typically exhibits a CMC in the range of 0.2 – 0.8 mM (in 0.15 M Na+, pH 8.0). This is significantly lower than Sodium Cholate (~14 mM).

References

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease.[2] Archives of Internal Medicine, 159(22), 2647-2658. Link

  • Roda, A., et al. (1983). Physico-chemical properties of bile acids and their relationship to biological properties. Hepatology, 3(6), 1055-1061. Link

  • Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044. Link

  • Coello, A., et al. (1996). Aggregation behavior of bile salts in aqueous solution. Journal of Pharmaceutical Sciences, 85(1), 9-15. Link

  • Matsuoka, K., & Moroi, Y. (2002). Micelle formation of sodium deoxycholate and sodium ursodeoxycholate.[3][4] Biochimica et Biophysica Acta (BBA), 1580(2-3), 189-199. Link

Sources

Troubleshooting & Optimization

Improving sodium glycolithocholate solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Portal. Topic: Optimization of Sodium Glycolithocholate (Na-GLC) Solubility in Aqueous Systems.

Module 1: The Core Challenge (Root Cause Analysis)

Before attempting a protocol, it is critical to understand why Sodium Glycolithocholate (Na-GLC) fails in standard buffers.[1] Unlike Sodium Cholate (which dissolves easily), Na-GLC is a monohydroxy bile salt.[1]

  • Hydrophobicity: It possesses only one hydroxyl group at the C3 position, making it the most hydrophobic of the common bile salts.

  • The Gelation Trap: Na-GLC has a high tendency to form viscous gels or precipitate rather than stable micelles, especially at neutral pH.[2] This occurs because its Critical Micelle Concentration (CMC) is extremely low (~2–3 mM), but its monomeric solubility is even lower.[1]

  • Krafft Point Sensitivity: The temperature at which the solubility of the monomer equals the CMC (Krafft point) is significantly higher for lithocholate derivatives. Below this temperature, you are fighting thermodynamics: the crystal form is more stable than the solution.

Module 2: Solubility Decision Matrix

Use this logic flow to select the correct protocol for your specific application.

Solubility_Decision_Tree Start START: Select Application Organic_Tol Is organic solvent (DMSO/EtOH) tolerated in your assay? Start->Organic_Tol Yes_Organic YES Organic_Tol->Yes_Organic No_Organic NO Organic_Tol->No_Organic Protocol_A PROTOCOL A: Solvent Pre-Dissolution (Best for HTS/Biochem) Yes_Organic->Protocol_A Cell_Culture Is this for sensitive Live Cell Culture? No_Organic->Cell_Culture Protocol_B PROTOCOL B: High-pH Heat Shock (Aqueous Only) Cell_Culture->Protocol_B Robust Cells Protocol_C PROTOCOL C: Mixed Micelle System (Add Na-Taurodeoxycholate) Cell_Culture->Protocol_C Sensitive Cells

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.[1]

Module 3: Validated Protocols
Protocol A: The Solvent Pre-Dissolution Method (Gold Standard)

Recommended for: Enzymatic assays, High Throughput Screening (HTS), and robust cell lines.[1]

The Logic: Na-GLC is soluble in organic solvents at high concentrations (>20 mg/mL).[1] By dissolving it here first, you bypass the kinetic energy barrier required to break the crystal lattice.[2]

  • Prepare Stock: Dissolve Na-GLC in 100% DMSO or Dimethylformamide (DMF) to a concentration of 10–20 mM .[1][2] Vortex until completely clear.[1][2]

    • Note: Ethanol can be used, but DMSO/DMF are more stable.[1][2]

  • Prepare Buffer: Warm your aqueous buffer (e.g., PBS, pH 7.4) to 37°C .[1][2][3][4]

  • The Dropwise Dilution: While stirring the buffer rapidly on a magnetic plate, add the organic stock dropwise.[2]

    • Critical Limit: Do not exceed 1–2% v/v final organic concentration, or the Na-GLC may precipitate due to the "co-solvent shock" effect.[2]

  • Validation: The solution should remain clear. If turbidity appears immediately, your final concentration is likely above the solubility limit for that specific pH.[2]

Protocol B: The High-pH Heat Shock Method (Aqueous Only)

Recommended for: Systems where organic solvents are strictly prohibited.[1]

The Logic: Ionization is your friend.[2] By raising the pH well above the pKa (approx 4–5), you fully ionize the carboxyl group. Heat provides the energy to disrupt intermolecular hydrogen bonding.[2]

ParameterSpecification
Initial Solvent Ultrapure Water (Milli-Q)
pH Adjuster 1.0 M NaOH
Temperature 45°C – 50°C
  • Slurry Formation: Suspend the Na-GLC powder in water (not buffer yet).[1][2] It will look cloudy.[1][2]

  • Alkaline Shift: Add 1.0 M NaOH dropwise while monitoring pH. Aim for pH 9.0 – 10.0 .

  • Thermal Activation: Heat the solution to 45–50°C with stirring. The solution should turn clear as micelles form.[2]

  • Buffer Integration: Slowly add concentrated buffer stock (e.g., 10x PBS) to bring the ionic strength up.[1]

  • Final Adjustment: Carefully lower the pH to your target (e.g., 7.4) using dilute HCl.[1][2]

    • Warning: If you drop below pH 7.0, Na-GLC will likely gel.[1][2] Work fast and use immediately.

Protocol C: The Mixed Micelle "Trojan Horse"

Recommended for: High concentration requirements (>5 mM) or physiological simulation.[1]

The Logic: Pure Na-GLC micelles are unstable.[2] By adding a hydrophilic bile salt (like Sodium Taurocholate) or a phospholipid, you create mixed micelles where the Na-GLC is intercalated and stabilized by the more soluble partner.

  • Ratio: Mix Na-GLC with Sodium Taurocholate (Na-TC) in a 1:10 molar ratio (1 part GLC : 10 parts TC).

  • Dissolution: The mixture will dissolve readily in standard buffers at room temperature because the Na-TC drives the micellization process.[2]

Module 4: Quantitative Data & Reference Tables

Table 1: Solubility Limits & Parameters

ParameterValueNotes
CMC (Pure) ~2 – 3 mMVery low; aggregates form easily.[1][2]
pKa (Approx) 3.9 – 4.5Precipitation often occurs at pH < 6.0 due to local saturation.[1][2]
Max Solubility (Aq) < 0.5 mg/mLIn pure PBS (pH 7.[1][2][5]2) without co-solvents.[1][2]
Max Solubility (Org) ~20–30 mg/mLIn DMSO, DMF, or Ethanol.[1][2][5]
Module 5: Troubleshooting & FAQs

Q1: My solution was clear, but it turned into a jelly-like substance after 1 hour. Why?

  • Diagnosis: You encountered gelation kinetics . Na-GLC forms helical aggregates that entangle over time.[1][2]

  • Fix: This is time-dependent. Prepare the solution immediately before use.[2] Do not store 1x aqueous solutions at 4°C, as cold temperatures accelerate gelation (reverse Krafft point effect).[1][2]

Q2: Can I autoclave Na-GLC solutions?

  • Answer: No. Autoclaving can cause chemical hydrolysis of the glycine bond (deconjugation), releasing toxic Lithocholic Acid (LCA), which is completely insoluble.[1] Use 0.22 µm filtration for sterilization.[1][2]

Q3: I need pH 6.5 for my assay. Is this possible?

  • Answer: Extremely difficult with pure Na-GLC. At pH 6.5, you are approaching the protonation state where the molecule becomes insoluble.[2]

  • Workaround: You must use Protocol C (Mixed Micelles) .[1][2] The presence of Na-Taurocholate or POPC lipids will shift the apparent pKa and keep the GLC soluble at lower pH.

References
  • Hofmann, A. F., & Mysels, K. J. (1992).[1][2] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research, 33(5), 617-626.[1][2]

  • Cayman Chemical. (2023).[1][2] Glycolithocholic Acid Product Information & Solubility Data. Cayman Chemical Technical Data Sheet.

  • Roda, A., et al. (1983).[1][2] Physico-chemical properties of bile acids and their relationship to biological activity. Archives of Toxicology, 53(3), 159-173.[1]

  • Carey, M. C., & Small, D. M. (1972).[1][2] Micelle formation by bile salts.[1][2][6][7] Physical-chemical and thermodynamic considerations. Archives of Internal Medicine, 130(4), 506-527.[1]

Sources

Technical Support Center: Sodium Glycolithocholate (SGLC) Stability at Varying pH Levels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium Glycolithocholate (SGLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving SGLC, with a specific focus on its stability across a range of pH conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experimental outcomes.

Introduction: Why pH Matters for SGLC Integrity

Sodium glycolithocholate is a glycine-conjugated secondary bile salt. Its molecular structure, featuring a rigid steroidal backbone and an amide linkage, makes it susceptible to chemical degradation, particularly through hydrolysis. The pH of the aqueous environment is a critical factor governing the rate and pathway of this degradation. Understanding the pH-dependent stability of SGLC is paramount for accurate experimental design in various applications, including drug formulation, toxicology studies, and metabolic research. Deviations in pH can lead to the formation of degradation products, altering the compound's physicochemical and biological properties, and ultimately compromising the validity of your results.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate the challenges associated with SGLC stability.

Part 1: Frequently Asked Questions (FAQs) on SGLC Stability

Q1: What are the primary degradation pathways for Sodium Glycolithocholate in aqueous solutions?

A1: The principal chemical degradation pathway for SGLC in aqueous solution is the hydrolysis of the amide bond that links the lithocholic acid steroid nucleus to the glycine moiety.[1][2][3] This reaction is susceptible to both acid and base catalysis, yielding lithocholic acid and glycine as the primary degradation products. Under oxidative stress conditions, modification of the steroid nucleus can also occur.[4][5]

Q2: How does the pH of my solution affect the stability of SGLC?

A2: The stability of SGLC is significantly influenced by pH. The amide bond is generally most stable at a neutral or near-neutral pH. Under strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions, the rate of hydrolysis increases substantially.[6][7]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a primary concern. The reaction rate generally increases as the pH decreases.[6]

  • Neutral Conditions (pH 6-8): SGLC exhibits its maximum stability in this range. For most applications, maintaining a pH within this window is recommended for short-term experiments.

  • Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis of the amide bond becomes significant. The degradation rate increases with rising pH.[2][8]

Q3: I'm having trouble dissolving SGLC in my aqueous buffer. Is this related to pH?

A3: Yes, solubility is pH-dependent. Glycolithocholic acid, the conjugate acid of SGLC, is sparingly soluble in aqueous buffers.[9] The pKa of the glycine-conjugated bile acid is approximately 3.9.[10]

  • At a pH below its pKa (e.g., in acidic buffers), a significant portion of the molecule will be in its less soluble, protonated (acid) form, leading to precipitation.

  • At a pH above its pKa (neutral to alkaline), SGLC will be in its more soluble, deprotonated (salt) form.

Troubleshooting Tip: For maximum solubility in aqueous buffers, it is recommended to first dissolve the SGLC in an organic solvent such as DMSO or ethanol, and then dilute it with the aqueous buffer of choice.[9] Be mindful of the final concentration of the organic solvent in your experiment, as it may impact your biological system.

Q4: What is the Critical Micelle Concentration (CMC) of SGLC and how does pH affect it?

Part 2: Troubleshooting Guide for SGLC Stability Studies

This section provides practical guidance for identifying and resolving common issues encountered during the analysis of SGLC stability.

Observed Problem Potential Cause Recommended Action & Rationale
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). SGLC degradation due to inappropriate pH of the mobile phase or sample diluent.1. Analyze a freshly prepared SGLC standard to confirm its purity. 2. Check the pH of your mobile phase and sample diluent. A pH outside the optimal stability range (pH 6-8) can cause on-column or in-vial degradation. 3. Identify the degradation product. The primary degradation product, lithocholic acid, will have a different retention time. Use a lithocholic acid standard to confirm its identity.
Loss of SGLC concentration over time in my stock solution. Hydrolysis due to storage in an acidic or alkaline buffer.1. Prepare stock solutions in a buffer with a pH between 6.8 and 7.4. 2. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles. 3. Consider preparing fresh solutions for each experiment, especially for sensitive applications. Aqueous solutions of SGLC are not recommended to be stored for more than one day.[9]
Precipitation in my SGLC-containing medium during an experiment. The pH of the medium has shifted to a more acidic value, causing the SGLC to convert to its less soluble free acid form.1. Measure the pH of the medium. 2. Ensure your experimental medium is adequately buffered to resist pH changes. 3. If precipitation occurs, you may need to adjust the initial pH of your SGLC stock solution or the final pH of the experimental medium.
Inconsistent biological activity in my cell-based assay. Degradation of SGLC into lithocholic acid, which may have different biological effects or toxicity.1. Perform a stability check of SGLC in your cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. 2. Analyze samples at different time points using a stability-indicating analytical method (see Part 3) to quantify the remaining SGLC and the formation of lithocholic acid.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of SGLC under pH Stress

This protocol outlines a systematic approach to investigate the stability of SGLC at different pH values, in accordance with ICH guidelines for forced degradation studies.[15][16] The goal is to achieve 5-20% degradation to identify potential degradation products and establish a degradation profile.

Objective: To determine the degradation kinetics of SGLC under acidic and alkaline conditions.

Methodology:

  • Preparation of SGLC Stock Solution:

    • Accurately weigh SGLC and dissolve it in a suitable solvent (e.g., methanol or a 1:1 mixture of DMF:PBS) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the SGLC stock solution, add an equal volume of 0.1 M HCl.

      • Incubate the solution at a controlled temperature (e.g., 60°C).

      • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

      • Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

    • Alkaline Hydrolysis:

      • To an aliquot of the SGLC stock solution, add an equal volume of 0.1 M NaOH.

      • Incubate the solution at a controlled temperature (e.g., 60°C).

      • Withdraw samples at the same time points as the acid hydrolysis experiment.

      • Immediately neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Control Sample:

      • Incubate an aliquot of the SGLC stock solution in the sample diluent (without acid or base) under the same temperature conditions.

  • Sample Analysis:

    • Analyze all samples (including the t=0 sample) using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of SGLC remaining at each time point relative to the t=0 sample.

    • Plot the percentage of SGLC remaining versus time for each condition.

    • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for SGLC

Objective: To develop an HPLC method capable of separating and quantifying SGLC from its primary degradation product, lithocholic acid.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for steroid-like molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of the carboxyl group for better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start with a lower percentage of B, and gradually increase to elute the more hydrophobic degradation product (lithocholic acid). A typical gradient might be 30-90% B over 15 minutes.Gradient elution is necessary to separate SGLC from the more hydrophobic lithocholic acid.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 205 nmBile acids have a weak chromophore and typically show absorbance at low UV wavelengths.
Injection Volume 10 µLAdjust as needed based on concentration and detector sensitivity.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

Part 4: Visualizations

Diagram 1: SGLC Degradation Pathway

G cluster_conditions Stress Conditions SGLC Sodium Glycolithocholate LCA Lithocholic Acid SGLC->LCA Amide Hydrolysis Gly Glycine SGLC->Gly Amide Hydrolysis Acid (H+) Acid (H+) Acid (H+)->SGLC catalyzes Base (OH-) Base (OH-) Base (OH-)->SGLC catalyzes

Caption: Primary degradation pathway of Sodium Glycolithocholate via amide hydrolysis.

Diagram 2: Experimental Workflow for pH Stability Study

G cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis A Prepare SGLC Stock Solution B Acidic Condition (e.g., 0.1 M HCl, 60°C) A->B C Neutral Condition (Control) A->C D Alkaline Condition (e.g., 0.1 M NaOH, 60°C) A->D E Sample at Time Points (0, 2, 4, 8, 24h) B->E C->E D->E F Neutralize Samples E->F G Analyze via Stability-Indicating HPLC F->G H Quantify SGLC & Degradation Products G->H

Caption: Workflow for conducting a forced degradation study of SGLC at varying pH.

References

  • JOCPR. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

  • Moreno, A., et al. (2010).
  • Molecules. (2019). Absorption-Enhancing Effects of Bile Salts. PMC.
  • Galantini, L., et al. (2020). Physiology and Physical Chemistry of Bile Acids. PMC.
  • Molecules. (2019). Oxidation of Sodium Deoxycholate Catalyzed by Gold Nanoparticles and Chiral Recognition Performances of Bile Salt Micelles. PubMed.
  • Journal of the American Chemical Society. (2007). Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy. PMC.
  • PubChem. (n.d.). Glycolithocholic Acid. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012).
  • Journal of Proteome Research. (2018).
  • ResearchGate. (2022).
  • Journal of Biotechnology. (2000). Stability towards alkaline conditions can be engineered into a protein ligand. PubMed.
  • Nature. (2020).
  • Journal of Lipid Research. (1973).
  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
  • Materials. (2023).
  • ResearchGate. (2012).
  • ResearchGate. (2018).
  • Journal of Pharmaceutical Analysis. (2013).
  • American Journal of Analytical Chemistry. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. SciRP.org.
  • Scientific Research Publishing. (2014). A. Rahman and C. W. Brown, “Effect of pH on the Critical Micelle Concentration of Sodium Dodecyl Sulphate,” Journal of Applied Polymer Science, Vol. 28, No. 4, 1983, pp. 1331-1334.
  • ResearchGate. (2008). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4....
  • MDPI. (2021).
  • Applied Microbiology and Biotechnology. (2019). Insight into the glycosylation and hydrolysis kinetics of alpha-glucosidase in the synthesis of glycosides. PubMed.
  • University of East Anglia. (n.d.). Probing the Molecular Interactions between Pharmaceutical Polymeric Carriers and Bile.
  • MDPI. (2021). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.
  • International Journal of Pharmaceutics. (1998). Stability of SUV liposomes in the presence of cholate salts and pancreatic lipases: effect of lipid composition. PubMed.
  • Current Drug Metabolism. (2008).
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Organic Chemistry Data. (2022).
  • ResearchGate. (2016).
  • MAC-MOD Analytical. (n.d.).
  • Chair of Analytical Chemistry. (n.d.). pKa values acids.
  • Journal of Chemical and Pharmaceutical Sciences. (2014).
  • Analytical Biochemistry. (2004).
  • Pharmatutor. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • Journal of Pharmaceutical Sciences. (1995). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed.
  • ResearchGate. (2020).
  • Agilent. (2023).
  • Journal of Pharmaceutical Sciences. (2006). The composite solubility versus pH profile and its role in intestinal absorption prediction.
  • Cayman Chemical. (n.d.). Glycolithocholic Acid-d4 (CAS 2044276-16-4).

Sources

Technical Support Center: Sodium Glycolithocholate (Na-GLC) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing Hepatotoxicity & Optimizing Experimental Protocols Lead Scientist: Senior Application Scientist, In Vivo Toxicology Unit

Introduction: The Na-GLC Paradox

Sodium Glycolithocholate (Na-GLC) is a conjugated secondary bile salt. While often used to model cholestasis or study transporter kinetics (specifically BSEP inhibition), its extreme hydrophobicity makes it a volatile reagent in vivo.

The Core Challenge: The "toxicity" you observe is often a mix of physiological cholestasis (mechanism-based) and physicochemical precipitation (artifact-based). To minimize unwanted mortality while maintaining a valid disease model, you must control the Hydrophobicity Index of the bile pool and the Solubility State of the compound before it enters the animal.

This guide replaces standard SOPs with troubleshooting workflows designed to isolate variables in your Na-GLC experiments.

Module 1: Formulation & Vehicle Troubleshooting

Issue: "My Na-GLC precipitates in the syringe or causes immediate embolism/death upon IV injection."

The Chemistry of Solubility

Na-GLC is an amphiphilic detergent with a high critical micelle concentration (CMC). In saline (0.9% NaCl), the sodium ions suppress ionization, reducing solubility and encouraging crystal formation.

Troubleshooting Protocol: Vehicle Selection
Vehicle SystemStabilityToxicity RiskRecommended Use
Saline (0.9% NaCl) Low (Precipitates)High (Embolism)Do NOT Use for IV bolus > 10 mg/kg.
3% BSA / Saline High (Physiological)LowGold Standard. Mimics plasma transport. Prevents acute hemolysis.[1]
HP-β-Cyclodextrin (20%) Very HighLowBest for high-dose IP/IV. Encapsulates hydrophobic core.
Corn Oil HighNegligibleOral Gavage Only. Promotes lymphatic absorption.
Q: How do I prepare a stable 3% BSA-Na-GLC solution?
  • Dissolve: Dissolve Na-GLC in a small volume of 0.1 M NaOH or Ethanol (10% of final vol) to ensure initial solubilization.

  • Dilute: Slowly add this concentrate to a pre-warmed (37°C) 3% Bovine Serum Albumin (BSA) in PBS.

  • Adjust: Titrate pH to 7.4. If it turns cloudy, the pH is likely too low (protonating the carboxyl group).

  • Filter: Pass through a 0.22 µm PES filter immediately before use.

Module 2: Experimental Design & Dosing Strategy

Issue: "The animals are dying too quickly (Acute Failure) or showing no phenotype (Sub-threshold)."

Mechanism of Action Flowchart

Understanding the pathway is critical for dose selection. Na-GLC targets the Bile Salt Export Pump (BSEP/ABCB11), causing intrahepatic accumulation.

NaGLC_Toxicity NaGLC Na-GLC Input NTCP NTCP Uptake (Basolateral) NaGLC->NTCP Systemic Circ Hepatocyte Hepatocyte Cytosol NTCP->Hepatocyte BSEP BSEP/ABCB11 (Canalicular) Hepatocyte->BSEP Inhibition! SULT Sulfation (SULT2A1) Hepatocyte->SULT Detoxification Mito Mitochondrial Dysfunction Hepatocyte->Mito Accumulation (ROS) Excretion Renal/Fecal Excretion SULT->Excretion Sulfated GLC

Figure 1: Na-GLC enters via NTCP. Its toxicity stems primarily from BSEP inhibition and mitochondrial stress. Detoxification relies on SULT2A1-mediated sulfation.

Dosing Guidelines

1. The Acute Cholestasis Model (IV/IP)

  • Goal: Transient BSEP inhibition, serum bile acid spike.

  • Dose: 30–100 mg/kg (Mouse).

  • Risk: Respiratory failure due to surfactant effect on lungs if injected too fast.

  • Mitigation: Inject slowly over 30 seconds (tail vein).

2. The Chronic Sclerosing Cholangitis Model (Dietary)

  • Goal: Bile duct obstruction by crystals, fibrosis.[2]

  • Dose: 0.1% to 1.0% w/w in diet.[3]

  • Warning: 1.0% is often lethal within 7 days in susceptible strains (e.g., C57BL/6).

  • Refinement: Start with 0.03% - 0.1% Na-GLC. This induces injury without rapid mortality [1].

Module 3: Rescue Strategies & Co-Treatments

Issue: "I need to prove a drug protects against Na-GLC, but the controls are inconsistent."

The "Hydrophobicity Index" Balance

Toxicity is a function of the hydrophobic/hydrophilic bile acid ratio. You can minimize toxicity by expanding the hydrophilic pool.

Rescue Protocol 1: Ursodeoxycholic Acid (UDCA)[3][4]
  • Mechanism: UDCA is a hydrophilic bile acid that stimulates vesicular exocytosis and displaces toxic Na-GLC from membranes [2].

  • Dose: 30–100 mg/kg/day (Oral).

  • Timing: Pre-treat for 3 days prior to Na-GLC challenge to "load" the bile pool.

Rescue Protocol 2: PXR/CAR Agonists (Sulfation)
  • Mechanism: Inducing Sult2a1 enhances the sulfation of Na-GLC, making it water-soluble and renally excretable [3].

  • Agent: PCN (Pregnenolone-16α-carbonitrile) for mice.

  • Dose: 50 mg/kg (IP), 24 hours prior to challenge.

Module 4: Biomarkers & Monitoring

Issue: "ALT is elevated, but histology looks normal. Or vice versa."

Diagnostic Interpretation Matrix
BiomarkerPatternInterpretation
ALT / AST Acute Spike (>500 U/L)Hepatocellular Necrosis (Direct membrane damage).
ALP (Alkaline Phos) Gradual IncreaseBiliary Obstruction (Cholestasis).
Serum Bilirubin Conjugated HighBSEP Inhibition (Functional Cholestasis).
H&E Histology "Bile Infarcts"Patches of necrosis caused by bile leaks. Specific to LCA/GLC toxicity [4].
H&E Histology Crystal DepositionBirefringent crystals in ducts. Indicates dose is too high (physicochemical artifact).
Troubleshooting Decision Tree

Troubleshooting Start Observed Issue Mortality Rapid Mortality (<24 hrs) Start->Mortality NoPheno No Phenotype (Healthy Liver) Start->NoPheno CheckRoute Check Route/Vehicle Mortality->CheckRoute IV/IP CheckStrain Check Mouse Strain NoPheno->CheckStrain Solubility Solubility Issue? Use BSA/Cyclodextrin CheckRoute->Solubility Precipitation? DoseLow Dose Too Low? Increase to 0.1% Diet CheckStrain->DoseLow Dietary StrainResist Resistant Strain? Switch C57BL/6 -> Swiss Albino CheckStrain->StrainResist Genetics

Figure 2: Diagnostic workflow for adjusting Na-GLC protocols based on survival and phenotype.

References

  • Zhang, Y., et al. (2012). Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicity in Mice.[3] Toxicological Sciences.

  • Lajczak-McGinley, N.K., et al. (2020).[4] The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis. Physiological Reports.

  • Staudinger, J.L., et al. (2001). The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity. Proceedings of the National Academy of Sciences.

  • Fickert, P., et al. (2006).[5] Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice.[2] American Journal of Pathology.

  • Trauner, M., et al. (2012). Novel insight into mechanisms of cholestatic liver injury. World Journal of Gastroenterology.

Sources

Technical Support Center: Sodium Glycolithocholate Purity Analysis by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purity analysis of sodium glycolithocholate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common issues encountered during experimentation.

Introduction to NMR for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for both structural elucidation and quantitative analysis. For purity determination, quantitative ¹H NMR (qNMR) offers a primary method of measurement with distinct advantages. Unlike chromatographic techniques, qNMR is a universal detection method where the signal intensity is directly proportional to the number of nuclei, allowing for the accurate determination of purity without the need for identical reference standards for each impurity.[1][2] It can also identify and quantify impurities that may not be readily detectable by other methods, such as residual solvents and inorganic salts.[1]

This guide will walk you through common questions and troubleshooting scenarios to ensure accurate and reliable purity assessment of sodium glycolithocholate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question 1: I'm observing broad peaks in my ¹H NMR spectrum of sodium glycolithocholate. What could be the cause and how can I fix it?

Answer: Broadening of NMR signals for bile salts like sodium glycolithocholate is a common issue and can stem from several factors, primarily aggregation and sample viscosity.

  • Causality: Sodium glycolithocholate is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic regions. In solution, particularly at higher concentrations, these molecules can self-associate to form micelles or aggregates.[3] This aggregation leads to a change in the molecular tumbling rate in solution, resulting in broader NMR signals. High sample concentrations also increase the viscosity of the solution, which can also lead to peak broadening.

  • Troubleshooting Protocol:

    • Concentration Optimization: The first step is to analyze a dilution series to find the optimal concentration. Start with a concentration well below the reported critical micelle concentration (CMC) for similar bile salts (e.g., below 10 mM) and gradually increase it.[4] The goal is to find a concentration that provides a good signal-to-noise ratio without significant peak broadening.

    • Solvent Selection: While D₂O is a common solvent for bile salts, its polarity can promote hydrophobic aggregation. If broadening persists at low concentrations in D₂O, consider using a solvent system that can disrupt these aggregates. A mixture of D₂O and a small amount of an organic solvent like methanol-d₄ or DMSO-d₆ can be effective. However, be mindful that the chemical shifts will change with the solvent system.

    • Temperature Adjustment: Increasing the temperature of the NMR experiment (e.g., to 37 °C) can increase molecular motion and help to break up aggregates, leading to sharper signals. Ensure your sample and internal standard are stable at the chosen temperature.

    • pH Adjustment: The ionization state of the carboxylic acid and any impurities can affect aggregation. Ensure the pH of your D₂O solution is controlled, for example by using a phosphate buffer, to maintain a consistent chemical environment.[5]

Question 2: How should I prepare my sodium glycolithocholate sample for quantitative NMR (qNMR) analysis?

Answer: Proper sample preparation is critical for accurate qNMR results. The key is to ensure both the analyte and the internal standard are completely dissolved and that there are no solid particulates.

  • Detailed Protocol for qNMR Sample Preparation:

    • Accurate Weighing: Accurately weigh a known amount of sodium glycolithocholate (typically 5-25 mg) and a suitable internal standard into a clean, dry vial.[6]

    • Solvent Addition: Add a precise volume of deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for bile salts.

    • Dissolution: Ensure complete dissolution by vortexing or sonicating the sample.[7] Visually inspect the solution to ensure there are no suspended particles.

    • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube.[6] This is a critical step to remove any particulate matter that can degrade the spectral quality. Do not use cotton wool as it can introduce impurities.[6]

    • Transfer to NMR Tube: Transfer the filtered solution to a high-quality NMR tube.

  • Choosing an Internal Standard: An ideal internal standard for qNMR should:

    • Be of high purity.

    • Have a simple NMR spectrum with signals that do not overlap with the analyte signals.

    • Be chemically inert and not react with the analyte or solvent.

    • Have a known molecular weight.

    • Be soluble in the chosen deuterated solvent.

    Recommended Internal Standards for Sodium Glycolithocholate in D₂O:

    • Maleic acid

    • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP)

    • Dimethyl sulfone (if compatible with the specific sample)

  • Visualization of Sample Preparation Workflow:

    G cluster_prep Sample Preparation cluster_analysis NMR Analysis A Accurately weigh Sodium Glycolithocholate and Internal Standard B Add precise volume of deuterated solvent (e.g., D2O) A->B C Ensure complete dissolution (vortex/sonicate) B->C D Filter through glass wool into NMR tube C->D E Acquire 1H NMR spectrum D->E F Process and integrate signals E->F G Calculate purity F->G

    Caption: Workflow for qNMR sample preparation and analysis.

Data Acquisition & Processing

Question 3: I see small, unexpected peaks in my spectrum. How can I determine if they are impurities or artifacts?

Answer: Distinguishing between impurities and experimental artifacts is a common challenge. A systematic approach is necessary for accurate identification.

  • Common Sources of Extraneous Peaks:

    • Residual Solvents: From the synthesis or purification process (e.g., acetone, ethanol, ethyl acetate).[4][8]

    • Grease: From glassware joints.

    • Phthalates: Plasticizers that can leach from plastic labware.

    • Satellite Peaks: ¹³C satellites are small peaks that appear symmetrically around large signals. Spinning sidebands are artifacts that appear at a distance equal to the spinning rate from large peaks.

  • Troubleshooting and Identification:

    • Check Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with published tables for common laboratory solvents in the deuterated solvent you are using.[4][8]

    • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle. This will help identify impurities originating from the solvent itself.

    • Vary the Spinning Rate: If you suspect spinning sidebands, change the sample spinning rate. Sidebands will shift their position, while true chemical signals will not.

    • Inspect the Peak Shape and Position: ¹³C satellites are typically very small (around 0.55% of the main peak height for each) and appear symmetrically around a large peak.

    • 2D NMR: If signal overlap is an issue, a 2D NMR experiment like COSY or HSQC can help to resolve individual components and aid in their identification.[1]

  • Table of Common Solvent Impurities in D₂O:

Impurity¹H Chemical Shift (ppm)Multiplicity
H₂O/HDO~4.79s
Acetone2.22s
Ethanol1.17, 3.65t, q
Ethyl acetate1.24, 2.07, 4.14t, s, q
"Grease"~0.86, ~1.26m, br s

Note: Chemical shifts can vary slightly with temperature and pH.

Question 4: My signal integrations for purity calculation are inconsistent. What are the critical acquisition and processing parameters for accurate qNMR?

Answer: Accurate integration is the cornerstone of qNMR. Inconsistent results often arise from incorrect acquisition parameters or improper data processing.

  • Key Acquisition Parameters for qNMR:

    • Sufficient Relaxation Delay (d1): This is arguably the most critical parameter. The relaxation delay between pulses must be long enough to allow all protons (in both the analyte and the internal standard) to fully relax back to equilibrium. A general rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of any peak of interest. An inadequate d1 will lead to signal attenuation, particularly for protons with long T₁ values, resulting in inaccurate integration.

    • Ernst Angle Excitation: Using a 30° or 45° flip angle instead of 90° can help to reduce the overall experiment time while still allowing for accurate quantification, provided a sufficient relaxation delay is used.[7]

    • Sufficient Number of Scans: A high signal-to-noise ratio (S/N > 150:1) is required for accurate integration. The number of scans should be adjusted to achieve this.

  • Critical Processing Steps:

    • Zero-Filling: To improve the digital resolution of the spectrum.

    • Apodization: Applying a small line broadening (e.g., 0.1-0.3 Hz) can improve the S/N without significantly affecting the integration.

    • Phasing: Accurate phasing is crucial. Manual phasing of all peaks in the spectrum is recommended.

    • Baseline Correction: A flat baseline is essential for accurate integration. Use a high-order polynomial baseline correction.

    • Integration: The integration region should be wide enough to encompass the entire peak, including the ¹³C satellites. For a singlet, this can be up to 100 times the peak width at half-height.

  • Visualization of qNMR Logic:

    G cluster_acquisition Acquisition cluster_processing Processing cluster_result Result A Long Relaxation Delay (d1 ≥ 5*T1) D Accurate Phasing A->D E Flat Baseline Correction A->E F Wide Integration Regions A->F B Appropriate Flip Angle (e.g., 30-45°) B->D B->E B->F C High Signal-to-Noise Ratio C->D C->E C->F G Accurate and Reproducible Purity Value D->G E->G F->G

Data Interpretation

Question 5: The ¹H NMR spectrum of sodium glycolithocholate is complex with many overlapping signals in the steroid region. How can I confidently assign the signals and identify impurities?

Answer: The steroid backbone of sodium glycolithocholate contains numerous protons in similar chemical environments, leading to significant signal overlap, especially in the 1.0-2.5 ppm region.

  • Strategies for Signal Assignment and Impurity Identification:

    • Reference Spectra: Obtain a ¹H NMR spectrum of a certified reference standard of sodium glycolithocholate under the same experimental conditions. This is the most reliable way to confirm the chemical shifts of the analyte.

    • 2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for resolving overlapping signals.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to trace out the spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely useful for assigning both ¹H and ¹³C signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This helps to piece together the different spin systems and confirm the overall structure.

    • Literature Data: Refer to published NMR data for sodium glycolithocholate and other closely related bile acids. [1][5]While the exact chemical shifts may vary slightly with experimental conditions, the relative positions and coupling patterns of the signals provide a good starting point for assignment.

  • Typical ¹H NMR Chemical Shift Regions for Sodium Glycolithocholate (in D₂O):

ProtonsApproximate Chemical Shift (ppm)
Methyl groups (C18, C19, C21)0.6 - 1.0
Steroid backbone (CH, CH₂)1.0 - 2.5
Glycine methylene (-NH-CH₂ -COO⁻)~3.7
Protons adjacent to hydroxyl groups3.5 - 4.0

Note: These are approximate values and can be influenced by concentration, temperature, and pH.

By combining these strategies, you can confidently assign the signals of sodium glycolithocholate and distinguish them from potential impurities, leading to a reliable purity assessment.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Sharma, A., et al. (2004). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Magnetic Resonance in Chemistry, 42(9), 816-824. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]

  • Hao, L., et al. (2018). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry, 56(10), 947-956. [Link]

  • Coon, J. E., et al. (2009). Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy. The Journal of Physical Chemistry B, 113(18), 6339–6346. [Link]

  • Cavanagh, J. (n.d.). NMR Sample Preparation. [Link]

  • Casy, A. F., & Yasin, A. (1985). High resolution nuclear magnetic resonance spectroscopy of bile salts: individual proton assignments for sodium cholate in aqueous solution at 400 MHz. Magnetic Resonance in Chemistry, 23(9), 767-772. [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]

  • Gregory, K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

Sources

Optimizing sodium glycolithocholate recovery from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the optimization of Sodium Glycolithocholate (S-GLC) recovery from complex biological matrices.[1] It is designed for analytical chemists and researchers encountering specific recovery or quantification hurdles in LC-MS/MS workflows.[1]

Subject: Optimization of Extraction & Quantification Protocols Analyte: Sodium Glycolithocholate (S-GLC) | Matrix: Plasma, Serum, Liver, Feces Methodology: UHPLC-MS/MS (Negative ESI)

Analyte Profile & Chemical Behavior

Before troubleshooting, it is critical to understand the physicochemical behavior of S-GLC in solution.

  • Nature: S-GLC is the sodium salt of the glycine conjugate of lithocholic acid.[1] It acts as an anionic surfactant at physiological pH.[1]

  • Critical Challenge: It is highly hydrophobic (Lithocholic acid backbone) yet possesses polar moieties (Glycine conjugate).[1] This amphipathic nature leads to significant non-specific binding to albumin and plastic surfaces.[1]

  • Solubility Note: While the sodium salt improves water solubility compared to the free acid, it remains sparingly soluble in pure aqueous buffers.[1] Stock solutions should be prepared in Methanol (MeOH) or Dimethylformamide (DMF).

Extraction & Sample Preparation (The "Wet" Work)[2]

FAQ: Protein Precipitation (PPT)

Q: I am using Acetonitrile (ACN) for protein precipitation, but my recovery is consistently <60%. Why?

A: This is a classic issue with bile acid conjugates. While ACN is excellent for precipitating proteins, it often yields a "hard" pellet that can entrap hydrophobic analytes like S-GLC.[1] Furthermore, S-GLC is more soluble in alcohols than in aprotic solvents like ACN.[1]

The Fix: Switch to Methanol (MeOH) or a MeOH/ACN (1:1) mixture.[1][2]

  • Mechanism: Methanol creates a softer protein pellet, allowing for better release of the bound analyte.[1]

  • Protocol Refinement:

    • Add 4 volumes of ice-cold MeOH (containing internal standard) to 1 volume of plasma.

    • Critical Step: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes or heat at 60°C for 10 minutes .

    • Why? The thermal step (heating or freezing) helps denature albumin, breaking the strong hydrophobic bond between the protein and the lithocholic backbone.

Q: My reproducibility is poor (high %CV) between replicates. What is causing this?

A: This often points to non-specific binding to the container walls or insufficient homogenization.[1] S-GLC is "sticky."[1]

The Fix:

  • Glass vs. Plastic: Use silanized glass vials or low-binding polypropylene tubes.

  • Solvent Wash: Ensure your reconstitution solvent contains at least 50% organic phase (e.g., 50:50 MeOH:Water).[1] Reconstituting in 100% aqueous buffer will cause S-GLC to crash out of solution and stick to the vial walls immediately.

FAQ: Solid Phase Extraction (SPE)

Q: I am seeing breakthrough on my C18 SPE cartridges. Is S-GLC not binding?

A: At neutral pH, S-GLC exists as an anion (carboxylate is deprotonated).[1] Anionic species do not retain well on standard C18 via hydrophobic interaction alone because they are too polar.[1]

The Fix: You have two options:

  • Acidification (Hydrophobic Retention): Acidify your sample with 2% Formic Acid prior to loading.[1] This protonates the carboxyl group (converting the salt to the free acid), significantly increasing hydrophobicity and retention on C18.

  • Polymeric Sorbent (HLB): Switch to a Hydrophilic-Lipophilic Balanced (HLB) copolymer.[1] These are less sensitive to pH and often provide higher recovery for amphipathic conjugates without requiring harsh acidification that might hydrolyze the glycine bond.[1]

Chromatographic Separation & Detection

FAQ: LC-MS/MS Optimization

Q: I see a peak, but the shape is tailing and sensitivity is low. How do I sharpen it?

A: S-GLC is analyzed in Negative ESI mode . The mobile phase pH is critical for peak shape and ionization efficiency.[1]

The Fix:

  • Mobile Phase Additive: Use 5 mM Ammonium Acetate or Ammonium Formate (pH ~4-5).[1]

  • Avoid Strong Acids: Do not use high concentrations of Formic Acid (0.1%) in the mobile phase.[1] Strong acids suppress ionization in negative mode.[1] A weak buffer (Ammonium Acetate) promotes the formation of the [M-H]- ion while maintaining a stable pH for chromatography.

  • Column Choice: Use a C18 column capable of handling 100% aqueous conditions if your gradient starts low, or a fused-core C18 (e.g., HALO C18) for sharper peaks at lower backpressure.

Q: How do I distinguish S-GLC from its isomers (e.g., Glycoursodeoxycholic acid)?

A: Mass spectrometry alone cannot distinguish isomers with identical MRM transitions (Isobaric interference).[1] You must rely on chromatographic resolution .[1]

The Fix:

  • Gradient Optimization: Use a shallow gradient slope (e.g., increasing organic % by 1-2% per minute) around the elution time of bile acids.

  • Reference Standards: You must run individual standards of potential isomers (GDCA, GCDCA, etc.) to establish their retention times relative to S-GLC.[1]

Data Summary: Optimized MRM Parameters

Note: Parameters may vary by instrument (e.g., Sciex vs. Thermo). Optimize via direct infusion.[1][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Glycolithocholate 432.3 74.0 (Glycine)-35 to -50Negative ESI
Internal Standard (d4-GLC)436.374.0-35 to -50Negative ESI

Visual Workflows

Diagram 1: Optimized Extraction Decision Tree

This workflow illustrates the decision process for selecting the correct extraction method based on matrix and sensitivity requirements.

ExtractionWorkflow Start Biological Matrix (Plasma/Serum) Sensitivity Required Sensitivity? Start->Sensitivity HighSens High Sensitivity (< 10 ng/mL) Sensitivity->HighSens Trace Level Routine Routine Profiling (> 10 ng/mL) Sensitivity->Routine Standard SPE Solid Phase Extraction (SPE) Cartridge: HLB or C18 HighSens->SPE PPT Protein Precipitation (PPT) Solvent: MeOH (1:4 ratio) Temp: 60°C for 10 min Routine->PPT Analyze UHPLC-MS/MS Analysis (Negative Mode) PPT->Analyze SPE_Step1 Acidify Sample (2% Formic Acid) SPE->SPE_Step1 SPE_Step2 Load & Wash (5% MeOH) SPE_Step1->SPE_Step2 SPE_Step3 Elute (100% MeOH) SPE_Step2->SPE_Step3 SPE_Step3->Analyze

Caption: Decision tree for selecting between Protein Precipitation (PPT) and Solid Phase Extraction (SPE) based on sensitivity needs.

Diagram 2: Troubleshooting Low Recovery

A logic flow to diagnose the root cause of analyte loss.[1]

Troubleshooting Issue Issue: Low Recovery (<60%) Check1 Check Protein Binding Issue->Check1 Action1 Switch Solvent to MeOH Add Thermal Step (60°C) Check1->Action1 Precipitate Hard? Check2 Check Adsorption Losses Check1->Check2 Precipitate OK Action2 Use Glass/Low-Bind Vials Reconstitute in 50% Organic Check2->Action2 Loss in Vials? Check3 Check Matrix Effect Check2->Check3 Vials OK Action3 Monitor IS Response Perform Phospholipid Removal Check3->Action3 Ion Suppression?

Caption: Diagnostic logic for identifying the source of analyte loss during extraction.

References

  • Mac-Mod Analytical. "LC-MS Separation of Bile Acids." Application Note. [Link]

  • Sarafian, M. H., et al. (2015).[1] "Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study." Analytical Chemistry. [Link]

  • Agilent Technologies. (2023).[1] "A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome." Application Note. [Link]

  • Hori, S., et al. (2021).[1][4] "One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry." ACS Omega. [Link]

Sources

Sodium glycolithocholate storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the proper storage, handling, and use of sodium glycolithocholate. Designed for researchers, scientists, and drug development professionals, this document aims to ensure the integrity of your experiments by maintaining the stability and purity of this critical bile acid conjugate.

Introduction to Sodium Glycolithocholate

Sodium glycolithocholate is the sodium salt of glycolithocholic acid, a glycine-conjugated secondary bile acid. Its amphiphilic nature makes it a valuable tool in various research applications, including the study of bile acid metabolism, drug delivery, and cell membrane interactions. Maintaining its chemical integrity is paramount for reproducible and accurate experimental outcomes.

Core Storage and Stability Recommendations

Proper storage is crucial to preserve the stability of sodium glycolithocholate. The recommended conditions vary depending on whether the compound is in solid form or in solution.

Solid Form

As a lyophilized powder, sodium glycolithocholate is relatively stable. However, long-term stability is best achieved under specific conditions.

Storage ConditionDurationRationale
-20°C ≥ 4 years [1][2][3]This is the recommended long-term storage temperature to minimize degradation.
0 - 8°C Short-term (days to weeks) [4][5]Suitable for temporary storage upon receipt or between experiments.
Room Temperature During shipping [1][5]The compound is stable for short durations at ambient temperatures.

It is also important to store the solid powder in a dry, dark place[5]. Some bile acid derivatives are hygroscopic, so protecting the compound from moisture is essential[6].

In Solvent

Once dissolved, the stability of sodium glycolithocholate decreases. Therefore, it is critical to store solutions at lower temperatures and for shorter periods.

Storage ConditionDurationKey Considerations
-80°C Up to 6 months [6][7]Ideal for long-term storage of stock solutions.
-20°C Up to 1 month [6][7]Suitable for working aliquots that will be used relatively quickly.

Important Note: It is not recommended to store aqueous solutions for more than one day[2]. If you must prepare an aqueous solution, it is best to do so fresh for each experiment.

Experimental Workflow for Handling Sodium Glycolithocholate

The following diagram outlines the recommended workflow from receiving the product to its use in your experiments.

G cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Experimental Use Receive Shipment Receive Shipment Inspect Packaging Inspect Packaging Receive Shipment->Inspect Packaging Check for damage Transfer to -20°C for Long-Term Storage Transfer to -20°C for Long-Term Storage Inspect Packaging->Transfer to -20°C for Long-Term Storage If intact Equilibrate to Room Temperature Equilibrate to Room Temperature Transfer to -20°C for Long-Term Storage->Equilibrate to Room Temperature Before opening Reconstitute in Appropriate Solvent (e.g., DMSO) Reconstitute in Appropriate Solvent (e.g., DMSO) Equilibrate to Room Temperature->Reconstitute in Appropriate Solvent (e.g., DMSO) Prevents condensation Aliquot into Working Volumes Aliquot into Working Volumes Reconstitute in Appropriate Solvent (e.g., DMSO)->Aliquot into Working Volumes Avoid freeze-thaw cycles Store Aliquots at -80°C Store Aliquots at -80°C Aliquot into Working Volumes->Store Aliquots at -80°C Thaw Aliquot on Ice Thaw Aliquot on Ice Store Aliquots at -80°C->Thaw Aliquot on Ice When needed for experiment Dilute to Final Concentration in Assay Buffer Dilute to Final Concentration in Assay Buffer Thaw Aliquot on Ice->Dilute to Final Concentration in Assay Buffer Perform Experiment Perform Experiment Dilute to Final Concentration in Assay Buffer->Perform Experiment

Caption: Recommended handling workflow for sodium glycolithocholate.

Frequently Asked Questions (FAQs)

Q1: My shipment of sodium glycolithocholate arrived at room temperature. Is it still viable?

A1: Yes. Sodium glycolithocholate is stable for several weeks at ambient temperature during shipping[5]. Upon receipt, it is crucial to transfer it to the recommended long-term storage condition of -20°C[1][2][3][8].

Q2: Can I store my sodium glycolithocholate powder at 4°C instead of -20°C?

A2: For short-term storage (days to weeks), 0-4°C is acceptable[5]. However, for long-term storage (months to years), -20°C is strongly recommended to ensure maximum stability and a shelf life of at least four years[1][2][3].

Q3: How many times can I freeze and thaw my stock solution?

A3: It is highly recommended to avoid repeated freeze-thaw cycles. The best practice is to prepare single-use aliquots from your stock solution and store them at -80°C[6][7].

Q4: What solvent should I use to reconstitute sodium glycolithocholate?

A4: Sodium glycolithocholate is soluble in organic solvents such as DMSO[5][9]. For aqueous solutions, it is sparingly soluble. To maximize solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than a day[2].

Q5: How can I tell if my sodium glycolithocholate has degraded?

A5: Visual inspection for discoloration or changes in the physical appearance of the powder can be an initial indicator. For a more definitive assessment, analytical techniques such as HPLC or mass spectrometry can be used to check for the presence of degradation products and to confirm the purity of the compound. A certificate of analysis from the supplier will provide the initial purity specifications[10].

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of sodium glycolithocholate due to improper storage.Verify storage conditions (temperature, protection from light and moisture). If in doubt, use a fresh vial of the compound.
Repeated freeze-thaw cycles of the stock solution.Prepare new single-use aliquots from a fresh stock solution.
Difficulty dissolving the powder The compound may have absorbed moisture.Ensure the vial is tightly sealed and stored in a desiccator if necessary. When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Precipitation in the final assay buffer Exceeding the solubility limit in the aqueous buffer.Re-evaluate the final concentration. Consider using a co-solvent if compatible with your experimental system. Always prepare the final dilution fresh before use.

In-Depth Scientific Insights

The stability of bile acids like sodium glycolithocholate is influenced by their chemical structure. The steroid nucleus is relatively stable, but the glycine conjugate is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. Storing at low temperatures and in a dry state minimizes the rate of these degradation reactions.

The amphiphilic nature of sodium glycolithocholate, with its hydrophobic steroid backbone and hydrophilic glycine conjugate, is key to its function. Degradation can alter this delicate balance, affecting its ability to form micelles, solubilize other molecules, or interact with cellular components, thereby compromising experimental results.

References

  • Chem-Impex. Sodium glycochenodeoxycholate. [Online] Available at: [Link]

  • LIPID MAPS. Structure Database (LMSD). [Online] Available at: [Link]

Sources

Technical Support Center: Sodium Glycolithocholate Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GLCA-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Chromatographic Resolution of Sodium Glycolithocholate and Stereoisomers

Executive Summary & Isomer Landscape

Welcome to the Technical Support Center. You are likely facing challenges in separating Sodium Glycolithocholate (GLCA) from its structural isomers. In drug development and metabolomics, "GLCA" often co-elutes with its


-epimer (Glycoisolithocholate ) or its 

-epimer (Glycoallolithocholate ).

Because these molecules are isobaric (same mass) and possess identical fragmentation patterns in standard MS/MS, chromatographic resolution is the only viable method for quantitation.

The Critical Isomers
Common NameChemical ConfigurationKey Challenge
Glycolithocholate (GLCA)

-OH,

-H
Target Analyte.
Glycoisolithocholate (Iso-GLCA)

-OH,

-H
Epimer at C3. Often a synthetic impurity.
Glycoallolithocholate (Allo-GLCA)

-OH,

-H
Epimer at C5 (A/B ring junction is trans).

Method Development Guide

Phase 1: Stationary Phase Selection

Question: "Standard C18 columns are failing to resolve the 3


 and 3

isomers. What is the alternative?"

Technical Insight: Standard C18 columns rely on hydrophobicity. However, the hydrophobicity difference between a


 and 

hydroxyl group is negligible. You must exploit shape selectivity and

interactions
.[1]

Recommended Protocol: Switch to a Pentafluorophenyl (PFP) or a High-Density C18 column.

  • PFP Phases: The fluorine atoms create a rigid stationary phase that discriminates based on the spatial arrangement of the steroid backbone (planar vs. bent). The

    
    -isomer (planar) interacts differently than the 
    
    
    
    -isomer (bent) [1].
  • Solid-Core Particles: Use 2.6 µm or 1.7 µm solid-core particles to increase peak efficiency (

    
    ), which directly improves resolution (
    
    
    
    ) without extreme backpressure [2].
Phase 2: Mobile Phase Optimization

Question: "Should I use Methanol or Acetonitrile?"

Technical Insight: Methanol (MeOH) is preferred over Acetonitrile (ACN) for bile acid isomers. MeOH is a protic solvent that allows for hydrogen bonding with the hydroxyl groups on the steroid core. This secondary interaction amplifies the selectivity between the axial (


) and equatorial (

) positions [3].
Workflow Visualization

MethodDev Start Start: GLCA Isomer Separation Screening Column Screening (C18 vs PFP) Start->Screening Solvent Solvent Selection (Select MeOH) Screening->Solvent Selectivity Check Optimization Optimize pH (Acidic vs Neutral) Solvent->Optimization Resolution < 1.5 Optimization->Screening Fail Validation Final Method Validation Optimization->Validation Resolution > 2.0

Caption: Figure 1. Logical workflow for developing a separation method for bile acid isomers, prioritizing stationary phase selectivity and protic solvent interactions.

Troubleshooting Center (FAQs)

Issue 1: Peak Tailing

User Report: "The GLCA peak has a tailing factor (


) of 1.8. I am using 0.1% Formic Acid."

Root Cause: Bile acid conjugates are acidic (pKa ~3.9 for glycine conjugates). At pH ~2.5 (0.1% FA), they are fully protonated (neutral) and should elute well. However, trace metals in the silica or secondary silanol interactions can cause tailing.

Corrective Actions:

  • Buffer Choice: Switch to 10 mM Ammonium Acetate (native pH ~6.8) . Operating at neutral pH ensures the carboxylic acid is ionized (COO-). While this reduces retention, it often eliminates silanol interactions and sharpens the peak [4].[2]

  • Column Hardware: Ensure you are using a column with "Type B" ultra-pure silica or a hybrid organic-inorganic particle to minimize metal chelation [5].

Issue 2: Ghost Peaks & Carryover

User Report: "I see a small GLCA peak in my blank injection."

Root Cause: Sodium glycolithocholate is highly hydrophobic and "sticky." It adsorbs to the injection needle, rotor seal, and column frits.

Corrective Actions:

  • Needle Wash: Implement a dual-wash system.

    • Wash 1 (Strong): 90:10 Isopropanol:Water (dissolves the hydrophobic backbone).

    • Wash 2 (Weak): Initial Mobile Phase (prevents solvent effects).

  • Passivation: Periodically flush the system with 6N Nitric Acid (remove column first!) if the system is not bio-inert, to remove metal binding sites that trap bile acids.

Issue 3: Sensitivity Loss in MS

User Report: "My signal-to-noise ratio is decreasing over time in Negative ESI."

Root Cause: Sodium adduct formation. Even if you target the


 ion (m/z ~432), high sodium levels (from the salt form of the analyte or glass bottles) can split the signal into 

adducts.

Corrective Actions:

  • Glassware: Use LC-MS grade plastic or silanized glass to reduce sodium leaching.

  • Mobile Phase: Add trace amounts (5 µM) of EDTA to the aqueous mobile phase to chelate background sodium, forcing the signal back to the deprotonated species

    
     [6].
    

Advanced Characterization: MS/MS Logic

While chromatography is the primary separation tool, MS/MS settings must be tuned to avoid false positives.

ParameterSettingRationale
Ionization Mode Negative ESIBile acids ionize poorly in positive mode.
Precursor Ion

432.3
Corresponds to

.
Fragment 1 (Quant)

74.0
Glycine moiety cleavage (specific to conjugates).
Fragment 2 (Qual)

432.3

432.3
"Pseudo-MRM" (Survivor ion) often used because the steroid core is stable and resists fragmentation [7].
Troubleshooting Logic Diagram

Troubleshooting Problem Problem Detected Check Check Retention Time (RT) Problem->Check Coelution Co-elution of Isomers Check->Coelution RT Overlap Tailing Peak Tailing Check->Tailing Poor Shape Action1 Switch to MeOH (H-bonding) Coelution->Action1 Action3 Increase Buffer pH (Ionize Silanols) Tailing->Action3 Action2 Switch to PFP Column (Shape Selectivity) Action1->Action2 If fails

Caption: Figure 2.[3] Decision matrix for resolving common chromatographic anomalies associated with glycolithocholate analysis.

References

  • Vertex AI Search. (2025). Chromatographic resolution of bile acid isomers C18 vs PFP. 4

  • Sigma-Aldrich. (2025). HPLC Separation of Bile Acids with Ascentis Express C18. 5

  • MAC-MOD Analytical. (2025). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. 1

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. 2[3]

  • Waters Corporation. (2025). HPLC Separation of Bile Acids Using a CORTECS™ Premier Phenyl Column. Link[3]

  • ResearchGate. (2025). Exploring the Fragmentation of Sodiated Species Involving Covalent‐Bond Cleavages. 3

  • NIH. (2025). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry. 6

Sources

Validation & Comparative

TGR5 Agonist Potency: A Comparative Analysis of Sodium Glycolithocholate and Sodium Taurolithocholate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: TGR5, a Key Metabolic Regulator

Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical signaling hub in metabolic and inflammatory pathways.[1][2] As a cell surface receptor for bile acids, TGR5 translates the metabolic signals carried by these cholesterol-derived molecules into cellular responses.[3][4] Upon activation by bile acid agonists, TGR5 couples to Gαs proteins, stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This signaling cascade is implicated in a variety of physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1), energy expenditure in brown adipose tissue, and the suppression of inflammatory responses in macrophages, making TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][6]

The secondary bile acid, lithocholic acid (LCA), is recognized as the most potent endogenous agonist for TGR5.[7][8] In the liver, LCA is conjugated with either glycine or taurine to form glycolithocholic acid (G-LCA) and taurolithocholic acid (T-LCA), respectively. These conjugations alter the physicochemical properties of the bile acid, which can in turn influence receptor affinity and potency. This guide provides a direct comparison of the TGR5 agonist potency of sodium glycolithocholate and sodium taurolithocholate, supported by experimental data, to inform researchers in the selection and application of these critical signaling molecules.

Comparative Potency at Human TGR5

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal biological response. A lower EC50 value indicates a higher potency. Experimental data from a comprehensive study evaluating a panel of natural and synthetic bile acids provides a direct comparison of G-LCA and T-LCA potency at the human TGR5 receptor.

The results, obtained from a cAMP response element (CRE) luciferase reporter assay in a HEK293 cell line stably expressing human TGR5, demonstrate a clear difference in potency between the two conjugated forms of lithocholic acid.

CompoundAgonist Potency (EC50) in µMEfficacy (%)
Lithocholic Acid (LCA)0.533100
Sodium Taurolithocholate 0.285 106
Sodium Glycolithocholate 0.508 101

Data sourced from Pellicciari et al. (2009), Journal of Medicinal Chemistry.[9]

As the data indicates, sodium taurolithocholate (EC50 = 0.285 µM) is the more potent TGR5 agonist , being nearly twice as potent as both sodium glycolithocholate (EC50 = 0.508 µM) and the parent unconjugated lithocholic acid (EC50 = 0.533 µM).[9] In contrast, the potency of sodium glycolithocholate is nearly identical to that of unconjugated LCA.[9]

This finding is consistent with the general observation that taurine conjugation tends to slightly enhance the agonist potency of bile acids at TGR5, whereas glycine conjugation has a negligible effect.[9] The sulfonic acid group of the taurine moiety may facilitate a more favorable interaction with the TGR5 binding pocket compared to the carboxylic acid group of glycine.[9]

Mechanistic Overview: TGR5 Signaling Pathway

The activation of TGR5 by bile acids such as G-LCA and T-LCA initiates a well-defined intracellular signaling cascade. This process is fundamental to the physiological effects mediated by the receptor.

TGR5_Signaling_Pathway BileAcid Bile Acid Agonist (e.g., T-LCA, G-LCA) TGR5 TGR5 Receptor BileAcid->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion, Anti-inflammatory Effects) PKA->Downstream Phosphorylates Targets

Caption: TGR5 signaling cascade initiated by bile acid binding.

Experimental Protocol: TGR5 Activation Assay (cAMP Measurement)

To empirically determine and compare the potency of compounds like sodium glycolithocholate and sodium taurolithocholate, a robust and validated experimental workflow is essential. A competitive immunoassay for the detection of cAMP is a standard method for quantifying the activation of Gαs-coupled receptors like TGR5.

The following protocol outlines a representative workflow.

Causality and Experimental Choices:
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a common choice as they provide a low-background system with minimal endogenous TGR5 expression, ensuring that the measured response is due to the exogenously expressed receptor.

  • Receptor Expression: Transient or stable transfection of the cells with a plasmid encoding the human TGR5 receptor is necessary to constitute the target for the agonists.

  • Assay Principle: The assay measures the amount of cAMP produced by the cells in response to agonist stimulation. This is a direct readout of TGR5 activation. Competitive immunoassays (like ELISA or HTRF) are frequently used, where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.

  • Phosphodiesterase (PDE) Inhibition: Cells are pre-treated with a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal and increasing assay sensitivity.

Experimental Workflow Diagram

TGR5_Assay_Workflow Start Start: HEK293 cells expressing TGR5 Seed 1. Seed cells into 96-well plates Start->Seed Incubate1 2. Incubate for 24 hours (allow adherence) Seed->Incubate1 PreTreat 3. Pre-treat with PDE Inhibitor (e.g., IBMX) for 30 min Incubate1->PreTreat Stimulate 4. Stimulate with serial dilutions of G-LCA or T-LCA for 30-60 min PreTreat->Stimulate Lyse 5. Lyse cells to release intracellular cAMP Stimulate->Lyse Detect 6. Perform cAMP detection (e.g., HTRF, ELISA) Lyse->Detect Analyze 7. Analyze Data: Plot dose-response curve Detect->Analyze EC50 8. Calculate EC50 values Analyze->EC50 End End: Potency Determined EC50->End

Caption: Step-by-step workflow for a TGR5 cAMP activation assay.

Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Culture HEK293 cells stably or transiently expressing human TGR5 in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

    • Trypsinize and resuspend cells. Seed the cells into a 96-well, solid white, tissue culture-treated plate at a density of ~20,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation:

    • Prepare stock solutions of sodium glycolithocholate and sodium taurolithocholate in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions in stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES) to create a range of concentrations for generating a dose-response curve (e.g., from 100 µM down to 10 pM).

  • Assay Procedure:

    • Gently aspirate the culture medium from the wells.

    • Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.

    • Incubate for 30 minutes at 37°C. This step is crucial for preventing cAMP degradation.

    • Add 50 µL of the prepared compound dilutions (or control buffer) to the respective wells.

    • Incubate for 30-60 minutes at 37°C to stimulate TGR5 and induce cAMP production.

  • cAMP Detection and Data Analysis:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).

    • Follow the kit instructions to add detection reagents and measure the signal (e.g., fluorescence ratio, absorbance, or luminescence).

    • Plot the signal versus the log of the agonist concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value for each compound.

Conclusion

The experimental evidence clearly establishes that while both sodium glycolithocholate and sodium taurolithocholate are potent agonists of the TGR5 receptor, sodium taurolithocholate exhibits a significantly higher potency . The EC50 value for T-LCA is approximately 1.8-fold lower than that of G-LCA, indicating that a lower concentration is required to achieve the same level of receptor activation.[9] This difference is primarily attributed to the nature of the amino acid conjugation, with the taurine moiety conferring a more favorable interaction with the receptor. For researchers investigating TGR5 signaling or developing TGR5-targeted therapeutics, this distinction is critical for experimental design, dose selection, and the interpretation of results.

References

  • Polenova, M. (2015). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. ResearchGate. Available at: [Link]

  • Zangerolamo, L., et al. (2025). EC 50 values of the main TGR5 agonists. ResearchGate. Available at: [Link]

  • Keitel, V., & Häussinger, D. (2012). The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Fiorucci, S., et al. (2014). The bile acid TGR5 membrane receptor: From basic research to clinical application. Journal of Clinical and Experimental Hepatology. Available at: [Link]

  • Pellicciari, R., et al. (2009). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, X., et al. (2019). Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor. Cell Death & Disease. Available at: [Link]

  • Sato, H. (2009). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. ResearchGate. Available at: [Link]

  • Polenova, M. (2012). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. PMC. Available at: [Link]

  • Synapse, P. (n.d.). What TGR5 agonists are in clinical trials currently?. Patsnap Synapse. Available at: [Link]

  • Various Authors. (n.d.). Structures of several TGR5 agonists and their EC50 values. ResearchGate. Available at: [Link]

  • Sorrentino, G., et al. (2020). Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration. Gastroenterology. Available at: [Link]

  • Brighton, C. A., et al. (2015). Bile acids stimulate GLP-1 release by accessing basolateral GPBAR1 (TGR5). Endocrine Abstracts. Available at: [Link]

  • Wang, Y., et al. (2018). The G-protein-coupled bile acid receptor Gpbar1 (TGR5) protects against renal inflammation and renal cancer cell proliferation and migration through antagonizing NF-κB and STAT3 signaling pathways. Oncotarget. Available at: [Link]

  • Mahavadi, S., et al. (2014). Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Various Authors. (2024). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. Available at: [Link]

  • Various Authors. (2024). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. PMC. Available at: [Link]

  • Chiang, J. Y. L. (2021). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. Hepatobiliary Surgery and Nutrition. Available at: [Link]

  • Duan, H., et al. (2023). Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. ResearchGate. Available at: [Link]

Sources

Comparative Absorption Profile: Sodium Glycolithocholate (Ileum vs. Colon)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of sodium glycolithocholate absorption in ileum vs colon Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison of the intestinal absorption mechanisms for Sodium Glycolithocholate (NaGLC) , the glycine-conjugated salt of lithocholic acid. The absorption profile of NaGLC exhibits a sharp regional dichotomy: it is a high-affinity substrate for active transport in the terminal ileum but relies on limited passive diffusion in the colon.

For drug development professionals, understanding this distinction is critical when designing prodrugs (using bile acid linkers) or assessing the enterohepatic toxicity of secondary bile acids. While the ileum acts as a high-capacity reclamation site via the Apical Sodium-Dependent Bile Acid Transporter (ASBT), the colon functions primarily as a bioreactor where unabsorbed NaGLC undergoes bacterial deconjugation and subsequent passive uptake of the lipophilic metabolite, lithocholic acid (LCA).

Mechanistic Foundation: Active vs. Passive Transport[1]

The absorption of NaGLC is governed by the expression of specific transporter proteins and the physicochemical environment of the gut lumen.

Terminal Ileum: ASBT-Mediated Active Transport

In the distal ileum, NaGLC is absorbed intact against a concentration gradient. This process is driven by the Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) .

  • Mechanism: Secondary active transport coupled to the Na

    
     gradient (2:1 stoichiometry).
    
  • Affinity: NaGLC is a high-affinity substrate for ASBT. Experimental data indicates that hydrophobic, monohydroxy bile acid conjugates (like NaGLC) exhibit higher affinity (

    
     in low 
    
    
    
    range) compared to trihydroxy bile acids (e.g., cholate), although their maximal transport capacity (
    
    
    ) may be lower due to slower translocation rates or membrane interactions.
  • Inhibition: NaGLC acts as a potent competitive inhibitor of taurocholate transport, validating its strong interaction with the ASBT substrate-binding pocket.

Colon: Passive Diffusion & Bacterial Metabolism

The colonic epithelium lacks significant ASBT expression. Consequently, the absorption of intact NaGLC is minimal and governed by passive diffusion.

  • Ionization Barrier: At colonic pH (6.0–7.0), the glycine conjugate (

    
    ) is predominantly ionized (
    
    
    
    ), creating a charge barrier that restricts transcellular diffusion.
  • Bacterial Deconjugation: The primary fate of NaGLC in the colon is hydrolysis by bacterial Bile Salt Hydrolases (BSH). This converts NaGLC into Lithocholic Acid (LCA) .

  • LCA Absorption: Unlike its conjugate, unconjugated LCA is highly lipophilic and is passively absorbed or excreted. However, a significant fraction is sulfated (sulfolithocholate) by host enzymes or bacteria, rendering it unabsorbable and facilitating fecal excretion—a protective mechanism against LCA-induced hepatotoxicity.

Experimental Evidence & Data Comparison

The following data summarizes the kinetic parameters and transport characteristics observed in rodent models (rat ileum/colon perfusion) and transfected cell lines (hASBT-MDCK).

Table 1: Comparative Transport Kinetics of Sodium Glycolithocholate
ParameterTerminal IleumColon
Primary Mechanism Active Transport (Carrier-Mediated)Passive Diffusion (Paracellular/Transcellular)
Transporter ASBT (SLC10A2)None (Low/Negligible ASBT expression)
Saturability Yes (follows Michaelis-Menten kinetics)No (Linear dependence on concentration)
Affinity (

)
High (

)*
N/A (Non-saturable)
Inhibition (

)
Potent inhibitor of Taurocholate uptakeN/A
pH Dependency Optimal at physiological pH (7.4)pH-dependent (lower pH increases non-ionized fraction)
Effect of Sulfation Drastic Reduction (>90% decrease in uptake)Reduces passive permeability significantly

*Note:


 values are derived from competitive inhibition studies where GLC displaces radiolabeled Taurocholate. Hydrophobic conjugates typically show stronger affinity than hydrophilic primary bile acids.
Experimental Insight: Sulfation as a Gatekeeper

A critical experimental finding is the impact of sulfation.[1][2][3] In rat ileal perfusion studies, the 3-sulfate ester of glycolithocholate showed a >90% reduction in absorption compared to unsulfated NaGLC. This confirms that the ASBT pocket is sterically or electrostatically sensitive to the sulfate group, effectively preventing the reabsorption of detoxified (sulfated) metabolites.

Visualization of Transport Pathways[5]

The following diagram illustrates the divergent pathways for NaGLC in the ileum versus the colon.

BileAcidTransport cluster_Ileum Terminal Ileum (Active Transport) cluster_Colon Colon (Passive/Metabolic) Lumen_I Lumen (Ileum) ASBT ASBT Transporter (High Affinity) Lumen_I->ASBT NaGLC (Intact) Cell_I Enterocyte OST OSTα/β Exporter Cell_I->OST Blood_I Portal Blood ASBT->Cell_I OST->Blood_I Recirculation Lumen_C Lumen (Colon) Cell_C Colonocyte Lumen_C->Cell_C NaGLC (Charged) (Very Slow Diffusion) Lumen_C->Cell_C LCA (Lipophilic) (Passive Diffusion) Bacteria Bacterial BSH (Deconjugation) Lumen_C->Bacteria NaGLC Blood_C Systemic/Portal Cell_C->Blood_C LCA Bacteria->Lumen_C LCA (Unconjugated)

Caption: Figure 1. Differential transport mechanisms of Sodium Glycolithocholate. The ileum utilizes high-capacity active transport (ASBT), while the colon relies on bacterial conversion to Lithocholic Acid (LCA) for passive absorption.

Experimental Protocols

To replicate these findings or evaluate novel bile acid-drug conjugates, the following validated protocols are recommended.

In Situ Single-Pass Intestinal Perfusion (Rat)

This method preserves the blood supply and neural connections, providing the most physiologically relevant data for regional absorption differences.

Materials:

  • Male Wistar rats (250–300g), fasted 12h.

  • Perfusate: Krebs-Ringer buffer (pH 7.4),

    
    C-NaGLC (trace), PEG-4000 (non-absorbable water marker).
    

Workflow:

  • Anesthesia: Induce with urethane (1.2 g/kg i.p.). Maintain body temp at 37°C.

  • Cannulation:

    • Ileum: Cannulate a 10-cm segment proximal to the ileocecal junction.

    • Colon: Cannulate the colon distal to the cecum.

  • Perfusion: Pump perfusate at 0.2 mL/min. Allow 30 min equilibration.

  • Sampling: Collect perfusate from the outlet every 10 min for 60 min.

  • Analysis: Measure

    
    C activity in outlet vs. inlet. Correct for water flux using PEG-4000.
    
  • Calculation: Determine Effective Permeability (

    
    ) using the equation:
    
    
    
    
    (Where
    
    
    is flow rate,
    
    
    is radius,
    
    
    is length).
Ussing Chamber (Ex Vivo Permeability)

Ideal for distinguishing active vs. passive components by using metabolic inhibitors.

Workflow:

  • Tissue Prep: Excise ileal and colonic segments; strip muscularis layer to expose mucosa.

  • Mounting: Mount tissues in Ussing chambers (

    
     area). Bath in oxygenated Krebs buffer at 37°C.
    
  • Voltage Clamp: Clamp voltage to 0 mV to eliminate electrical gradient effects.

  • Transport Assay: Add NaGLC (100

    
    ) to the mucosal chamber. Sample serosal chamber over 120 min.
    
  • Inhibition Check: In ileal segments, add Na

    
    -free buffer  or an ASBT inhibitor (e.g., GSK2330672) to confirm active transport.
    
  • Data Output: Calculate Apparent Permeability (

    
    ) and Flux (
    
    
    
    ).

References

  • Dawson, P. A., & Karpen, S. J. (2015). Intestinal transport and metabolism of bile acids. Journal of Lipid Research, 56(6), 1085–1099. Link

  • Craddock, A. L., et al. (1998). Expression and transport properties of the human ileal and renal sodium-dependent bile acid transporter. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(1), G157-G169. Link

  • Schiff, E. R., Small, N. C., & Dietschy, J. M. (1972). Characterization of the kinetics of the passive and active transport mechanisms for bile acid absorption in the small intestine and colon of the rat. Journal of Clinical Investigation, 51(6), 1351–1362. Link

  • Balakrishnan, A., & Polli, J. E. (2006). Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target. Molecular Pharmaceutics, 3(3), 223–230. Link

  • Little, J. M., et al. (1979). Sulfated bile acids in biliary and renal excretion. Journal of Clinical Investigation, 63(5), 1042–1049. (Demonstrates reduced transport of sulfated GLC). Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。